molecular formula C21H30O2 B1253025 2-Methylcardol triene CAS No. 79473-24-8

2-Methylcardol triene

Katalognummer: B1253025
CAS-Nummer: 79473-24-8
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: OOXBEOHCOCMKAC-UTOQUPLUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(pentadeca-8,11,14-trien-1-yl)resorcinol is a resorcinol compound having an 8-cis,11-cis-pentadeca-8,11,14-trien-1-yl substituent at the 5-position. It is functionally related to a resorcinol.
5-(Pentadeca-8,11,14-trien-1-yl)resorcinol has been reported in Anacardium occidentale with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h2,4-5,7-8,16-18,22-23H,1,3,6,9-15H2/b5-4-,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXBEOHCOCMKAC-UTOQUPLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872873
Record name 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79473-24-8
Record name 5-(8Z,11Z)-8,11,14-Pentadecatrien-1-yl-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79473-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(8Z,11Z)-Pentadeca-8,11,14-trien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating 2-Methylcardol Triene from Cashew Nut Shell Liquid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 2-Methylcardol triene, a minor yet potentially bioactive phenolic constituent of Cashew Nut Shell Liquid (CNSL). The document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate understanding and replication by researchers in drug discovery and natural product chemistry.

Introduction to Cashew Nut Shell Liquid (CNSL) and its Constituents

Cashew Nut Shell Liquid is a valuable and readily available byproduct of the cashew industry. It is a rich source of long-chain phenols with a variety of industrial and potential pharmaceutical applications. The composition of CNSL varies depending on the extraction method.[1] Natural CNSL, obtained through solvent extraction, primarily contains anacardic acids. Technical CNSL, which results from heat extraction processes, is predominantly composed of cardanol (B1251761), with significant amounts of cardol and polymeric material. 2-Methylcardol is consistently present as a minor component in both types of CNSL.[2]

The phenolic constituents of CNSL are themselves mixtures of compounds with side chains of varying degrees of unsaturation (saturated, monoene, diene, and triene).[3] This guide focuses on the isolation of the triene variant of 2-Methylcardol, a molecule of interest for further biological evaluation.

Quantitative Composition of CNSL

The relative abundance of the phenolic components in CNSL is crucial for designing an effective isolation strategy. The tables below summarize the typical compositions of natural and technical CNSL.

Table 1: Typical Phenolic Composition of Natural CNSL (Solvent Extracted)

ComponentPercentage (%)
Anacardic Acid60 - 65
Cardol15 - 20
Cardanol10
2-MethylcardolTraces

Data sourced from multiple references indicating typical compositions.[2]

Table 2: Typical Phenolic Composition of Technical CNSL (Heat Extracted)

ComponentPercentage (%)
Cardanol60 - 65
Cardol15 - 20
Polymeric Material10
2-MethylcardolTraces (<2%)

Data sourced from multiple references indicating typical compositions.[2]

Table 3: Isolated Yield of this compound from CNSL Ethanolic Extract

Starting MaterialIsolated CompoundYield (mg)
5 g of CNSL Ethanolic ExtractThis compound29.9

This data is based on a specific study that successfully isolated this compound.

Experimental Protocols for Isolation of this compound

The isolation of this compound from the complex mixture of CNSL requires a multi-step approach involving initial extraction followed by chromatographic separation. The following protocol is a synthesized methodology based on established procedures for the fractionation of CNSL components.

Stage 1: Extraction of Natural CNSL

This stage focuses on obtaining the raw phenolic mixture from the cashew nut shells.

Objective: To extract the total phenolic compounds from cashew nut shells using an organic solvent.

Materials and Equipment:

  • Crushed cashew nut shells

  • Hexane (B92381) or Ethanol (95%)

  • Soxhlet apparatus

  • Rotary evaporator

  • Heating mantle

  • Filter paper

Procedure:

  • Weigh 100 g of crushed and dried cashew nut shells.

  • Place the crushed shells into a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 500 mL of hexane or ethanol.

  • Heat the solvent to its boiling point using a heating mantle. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the cashew nut shells.

  • Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the distilling flask, carrying the extracted CNSL.

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Concentrate the solvent extract containing the CNSL using a rotary evaporator to obtain the crude natural CNSL.

Stage 2: General Fractionation of CNSL Phenols

This step aims to separate the major classes of phenolic compounds.

Objective: To separate anacardic acid, cardol, and cardanol from the crude CNSL.

Materials and Equipment:

Procedure:

  • Isolation of Anacardic Acid:

    • Dissolve 50 g of crude CNSL in 300 mL of a methanol/water (95:5 v/v) mixture.

    • Slowly add 25 g of calcium hydroxide with constant stirring. Anacardic acid will precipitate as calcium anacardate.

    • Filter the precipitate and wash it with methanol.

    • Suspend the calcium anacardate precipitate in distilled water and acidify with concentrated HCl until the pH is acidic.

    • Extract the liberated anacardic acid with ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and concentrate to yield anacardic acid.

  • Separation of Cardanol and Cardol from the Filtrate:

    • Take the filtrate from step 1.3 (acid-free CNSL) and add 100 mL of 25% ammonium hydroxide.

    • Extract this solution four times with 100 mL portions of hexane. The combined hexane layers contain cardanol.

    • Wash the combined hexane layers with 5% HCl and then with distilled water. Dry over anhydrous sodium sulfate and concentrate to obtain cardanol.

    • The remaining methanolic ammonia (B1221849) layer contains cardol. Extract this layer with a mixture of ethyl acetate/hexane (4:1 v/v).

    • Wash the organic layer with 5% HCl and then with distilled water. Dry over anhydrous sodium sulfate and concentrate to yield a fraction enriched in cardol and 2-methylcardol.

Stage 3: Chromatographic Purification of this compound

This final stage employs column chromatography to isolate the target compound.

Objective: To isolate this compound from the cardol-rich fraction.

Materials and Equipment:

  • Cardol-rich fraction from Stage 2

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pour it into the chromatography column to create a packed bed.

    • Allow the column to equilibrate by running hexane through it.

  • Sample Loading:

    • Dissolve the cardol-rich fraction in a minimal amount of hexane.

    • Adsorb this solution onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with pure hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-15 mL) using a fraction collector.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).

    • Pool the fractions containing the compound with the desired Rf value corresponding to this compound.

  • Final Concentration:

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain isolated this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, GC-MS, and NMR.

Visualizing the Workflow and Potential Biological Pathways

Diagrams are provided to illustrate the experimental process and a potential signaling pathway that may be influenced by phenolic compounds from CNSL.

Experimental Workflow

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Fractionation cluster_2 Stage 3: Purification CNS Cashew Nut Shells Soxhlet Soxhlet Extraction (Hexane/Ethanol) CNS->Soxhlet Crude_CNSL Crude Natural CNSL Soxhlet->Crude_CNSL Precipitation Precipitation with Ca(OH)₂ Crude_CNSL->Precipitation Anacardic_Acid Anacardic Acid Precipitation->Anacardic_Acid Precipitate Filtrate Acid-Free CNSL Precipitation->Filtrate Filtrate LLE Liquid-Liquid Extraction (NH₄OH, Hexane, EtOAc) Filtrate->LLE Cardanol Cardanol LLE->Cardanol Hexane Phase Cardol_Fraction Cardol-Rich Fraction (contains 2-Methylcardol) LLE->Cardol_Fraction EtOAc Phase Column_Chromatography Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Cardol_Fraction->Column_Chromatography Methylcardol This compound (Pure) Column_Chromatography->Methylcardol

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Modulation

Phenolic compounds are known to interact with various cellular signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.[1] Plant-derived polyphenols have been shown to modulate this pathway.[4] While the specific effects of this compound on this pathway require further investigation, it represents a plausible target for the bioactivity of CNSL-derived phenols.

Caption: Potential modulation of the PI3K/AKT/mTOR pathway.

Conclusion

This guide provides a comprehensive framework for the isolation of this compound from Cashew Nut Shell Liquid. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to isolate this and other phenolic compounds from CNSL for further investigation. The visualization of the experimental workflow and a potential biological target pathway offers a clear and concise overview of the process and its relevance in the context of drug discovery and development. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound.

References

The Occurrence and Analysis of 2-Methylcardol Triene in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcardol, a resorcinolic lipid, is a naturally occurring phenolic compound primarily found within the industrial byproduct, Cashew Nut Shell Liquid (CNSL) from the plant Anacardium occidentale. Like other phenolic lipids in CNSL, 2-Methylcardol exists as a mixture of congeners with varying degrees of unsaturation in its C15 alkyl side chain, including saturated, monoenoic, dienoic, and trienoic forms. While the presence of 2-Methylcardol is well-documented, specific quantitative data for its triene variant is limited in readily available literature. This technical guide provides a comprehensive overview of the natural sources of 2-Methylcardol, with a focus on its triene form, and details the experimental protocols for its extraction, isolation, and quantification. Furthermore, it outlines the biosynthetic pathway leading to the formation of its precursor, anacardic acid, a key step in the generation of the diverse phenolic lipids found in CNSL.

Natural Sources of 2-Methylcardol

The predominant natural source of 2-Methylcardol is the Cashew Nut Shell Liquid (CNSL), a viscous, dark reddish-brown liquid contained within the honeycomb structure of the cashew nutshell (Anacardium occidentale)[1]. CNSL is a significant byproduct of the cashew industry and is a rich source of various phenolic lipids[2].

The composition of CNSL, including the concentration of 2-Methylcardol, is highly dependent on the extraction method employed, leading to two main grades:

  • Natural CNSL: Obtained through solvent extraction, it is primarily composed of anacardic acids (60-70%), cardol (15-25%), cardanol (B1251761) (around 10%), and minor components, including 2-Methylcardol[3][4].

  • Technical CNSL: Produced via heat treatment (roasting) of the cashew shells, this process leads to the decarboxylation of anacardic acids into their corresponding cardanols. Consequently, technical CNSL is mainly composed of cardanol (60-65%), cardol (15-20%), polymeric material (about 10%), and trace amounts of 2-Methylcardol[2][4].

Quantitative Data on 2-Methylcardol and its Unsaturated Forms

While 2-Methylcardol is a known constituent of CNSL, it is typically present in smaller quantities compared to anacardic acid, cardol, and cardanol. The literature often reports its presence in trace amounts or up to approximately 2% of the total liquid[2][5].

Specific quantitative data for 2-Methylcardol triene is not extensively reported. However, analysis of the major phenolic lipids in CNSL reveals the presence of triene congeners for anacardic acid, cardol, and cardanol. It is therefore highly probable that 2-Methylcardol also exists in its triene form, albeit at a low concentration. One gas chromatography-mass spectrometry (GC-MS) analysis of an oily waste sample identified as CNSL detected a 2-Methylcardol constituent with a molecular ion at m/z = 330, which was tentatively associated with a diene structure[6].

The following tables summarize the typical composition of the major phenolic lipids in natural and technical CNSL, including their respective triene components where data is available.

Table 1: Typical Composition of Natural Cashew Nut Shell Liquid (CNSL)

ComponentAverage Percentage (%)Notes
Anacardic Acids60 - 70A mixture of saturated, monoene, diene, and triene forms.
- Anacardic Acid TrieneVariableOne study reported the triene form as the most abundant of the anacardic acids[7].
Cardol15 - 25A mixture of saturated, monoene, diene, and triene forms.
- Cardol TrieneVariablePresent as a significant component of the cardol fraction.
Cardanol~10A mixture of saturated, monoene, diene, and triene forms.
2-MethylcardolTraces - ~2Assumed to be a mixture of saturated and unsaturated forms.

Table 2: Typical Composition of Technical Cashew Nut Shell Liquid (CNSL)

ComponentAverage Percentage (%)Notes
Cardanol60 - 84Predominantly a mixture of monoene, diene, and triene forms due to decarboxylation of anacardic acids.
Cardol8 - 20A mixture of saturated, monoene, diene, and triene forms.
Polymeric Material~10Formed during the heating process.
2-MethylcardolTraces - ~2Assumed to be a mixture of saturated and unsaturated forms.

Experimental Protocols

Extraction of Cashew Nut Shell Liquid (CNSL)

2.1.1. Solvent Extraction (for Natural CNSL)

This method is suitable for laboratory-scale extraction to obtain CNSL with a high concentration of anacardic acids.

  • Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser, and thimble.

  • Solvent: Hexane, acetone, or petroleum ether[8][9].

  • Procedure:

    • Grind dried cashew nut shells into a coarse powder.

    • Place the ground shells into a porous thimble.

    • Assemble the Soxhlet apparatus with the solvent in the round-bottom flask.

    • Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 6-8 hours) until the solvent in the Soxhlet extractor runs clear.

    • After extraction, evaporate the solvent from the collected liquid using a rotary evaporator to obtain the crude natural CNSL[9].

2.1.2. Hot Oil Extraction (for Technical CNSL)

This method mimics the industrial process and yields CNSL rich in cardanol.

  • Apparatus: Heating bath (with a suitable high-temperature oil like mineral oil), beaker, thermometer, and cashew nut shells.

  • Procedure:

    • Heat the oil bath to 180-200°C.

    • Submerge the cashew nut shells in the hot oil. The heat will cause the shells to rupture and release the CNSL.

    • The released CNSL will mix with the heating oil.

    • Carefully decant the hot oil and CNSL mixture.

    • Allow the mixture to cool and separate by density. The denser CNSL will settle at the bottom[8].

Isolation and Quantification of Phenolic Lipids

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of the various phenolic components in CNSL, including their different unsaturated forms.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD) is suitable[10].

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and water, often acidified with acetic or formic acid to improve peak shape[10].

  • Sample Preparation:

    • Dilute a known amount of CNSL in a suitable solvent (e.g., methanol (B129727) or the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v) in isocratic mode.

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Quantification can be achieved by using external standards of purified anacardic acid, cardol, and cardanol congeners. If a standard for 2-Methylcardol triene is not available, semi-quantification can be performed by assuming a similar response factor to a structurally related compound like cardol.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of the volatile components of CNSL. Due to the low volatility of phenolic lipids, a derivatization step is typically required.

  • Instrumentation: A standard GC-MS system with a capillary column suitable for separating non-polar compounds.

  • Derivatization: Silylation is a common derivatization technique for phenolic compounds.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in pyridine[11][12].

    • Procedure:

      • Evaporate a known amount of the CNSL sample to dryness under a stream of nitrogen.

      • Add the derivatization reagent and pyridine (B92270) to the dried sample.

      • Heat the mixture (e.g., at 70°C for 30-60 minutes) to ensure complete derivatization[11].

  • GC Conditions (Example):

    • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute all components.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and spectra are collected over a suitable mass range (e.g., 50-650 amu). Identification is based on the fragmentation patterns and comparison with spectral libraries or known standards[6][13].

Biosynthesis of Phenolic Lipids in Anacardium occidentale

The diverse phenolic lipids in CNSL, including 2-Methylcardol, are biosynthesized from a common precursor, anacardic acid. The formation of anacardic acid involves a combination of fatty acid synthesis and the polyketide synthase pathway[14][15].

The general biosynthetic pathway is as follows:

  • Fatty Acid Synthesis: A long-chain fatty acyl-CoA (e.g., oleoyl-CoA) is produced via the fatty acid synthesis pathway in the plastids[16].

  • Polyketide Synthase (PKS) Pathway: The fatty acyl-CoA serves as a starter unit for a type III polyketide synthase. This enzyme catalyzes the sequential condensation of three malonyl-CoA extender units to the starter unit, forming a polyketide intermediate[14][17].

  • Cyclization and Aromatization: The polyketide intermediate undergoes intramolecular cyclization and aromatization to form the salicylic (B10762653) acid moiety of anacardic acid.

  • Formation of Other Phenolic Lipids: Anacardic acid can then be enzymatically modified to produce other phenolic lipids. For instance, decarboxylation of anacardic acid yields cardanol. The precise enzymatic steps leading to cardol and 2-Methylcardol from anacardic acid are less well-elucidated but are believed to involve hydroxylation and methylation reactions.

Visualization of the Anacardic Acid Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of anacardic acid, the precursor to 2-Methylcardol.

Anacardic_Acid_Biosynthesis cluster_fas Fatty Acid Synthesis (Plastid) cluster_pks Polyketide Synthase Pathway (Cytosol) cluster_downstream Downstream Modifications Acetyl_CoA Acetyl-CoA Malonyl_CoA_FAS Malonyl-CoA Acetyl_CoA->Malonyl_CoA_FAS ACC Fatty_Acyl_ACP Fatty Acyl-ACP Malonyl_CoA_FAS->Fatty_Acyl_ACP FAS Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_ACP->Fatty_Acyl_CoA Thioesterase Polyketide_Intermediate Polyketide Intermediate Fatty_Acyl_CoA->Polyketide_Intermediate Type III PKS Malonyl_CoA_PKS Malonyl-CoA (x3) Malonyl_CoA_PKS->Polyketide_Intermediate Type III PKS Anacardic_Acid Anacardic Acid Polyketide_Intermediate->Anacardic_Acid Cyclization & Aromatization Cardanol Cardanol Anacardic_Acid->Cardanol Decarboxylation Cardol Cardol Anacardic_Acid->Cardol Hydroxylation? Methylcardol 2-Methylcardol Cardol->Methylcardol Methylation? CNSL_Analysis_Workflow cluster_analysis Analytical Procedures Start Cashew Nut Shells Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Soxhlet with Hexane) Grinding->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude_CNSL Crude Natural CNSL Evaporation->Crude_CNSL HPLC_Prep Sample Preparation for HPLC (Dilution & Filtration) Crude_CNSL->HPLC_Prep GCMS_Prep Sample Preparation for GC-MS (Drying & Derivatization) Crude_CNSL->GCMS_Prep HPLC_Analysis HPLC-DAD Analysis HPLC_Prep->HPLC_Analysis Quantification Data Analysis & Quantification HPLC_Analysis->Quantification GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Analysis->Quantification

References

An In-Depth Technical Guide to 2-Methylcardol Triene: Properties, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcardol triene, a naturally occurring phenolic lipid found in Cashew Nut Shell Liquid (CNSL), is a molecule of growing interest in the scientific community. As a derivative of resorcinol, it possesses a unique chemical structure that imparts a range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its isolation and characterization, and a detailed exploration of its biological effects, particularly its potential as an α-glucosidase inhibitor and a schistosomicidal agent.

Physical and Chemical Properties

PropertyValueSource
CAS Number 50423-15-9[1]
Molecular Formula C22H32O2[1]
Molecular Weight 328.5 g/mol [1]
Appearance Neat oil[1]
Purity ≥95%[1]
Solubility in DMF 20 mg/mL[1]
Solubility in DMSO 15 mg/mL[1]
Solubility in Ethanol (B145695) 22 mg/mL[1]
Solubility in Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Experimental Protocols

Isolation of this compound from Cashew Nut Shell Liquid (CNSL)

This compound is a minor component of CNSL, which is a complex mixture of anacardic acids, cardanols, cardols, and other methylcardols.[2] Its isolation requires chromatographic separation from these other phenolic lipids. While a specific, detailed protocol exclusively for this compound is not published, a general approach using flash column chromatography, as described for the separation of CNSL components, can be adapted.

General Protocol for Flash Column Chromatography:

  • Preparation of the Crude Extract: CNSL is typically obtained from cashew nut shells by solvent extraction. An ethanol extract of Anacardium occidentale has been shown to contain this compound.[3]

  • Column Preparation: A silica (B1680970) gel column is packed using a suitable solvent system, such as a mixture of n-hexane and ethyl acetate.

  • Sample Loading: The crude CNSL extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: A gradient of increasing polarity is typically used to elute the different components. For instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing the target compound are combined and the solvent is evaporated under reduced pressure to yield the purified this compound.

Note: The precise solvent system and gradient will require optimization for the specific CNSL sample.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization cashew_shells Cashew Nut Shells extraction Solvent Extraction (e.g., Ethanol) cashew_shells->extraction cnsl_extract Crude CNSL Extract extraction->cnsl_extract column_chromatography Flash Column Chromatography (Silica Gel) cnsl_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis tlc_analysis->column_chromatography Optimize Elution purified_product Purified this compound tlc_analysis->purified_product nmr NMR Spectroscopy (1D and 2D) purified_product->nmr ms Mass Spectrometry (HRMS) purified_product->ms ir IR Spectroscopy purified_product->ir

Figure 1: General experimental workflow for the isolation and characterization of this compound.
Structural Characterization

The structure of this compound has been confirmed using a combination of spectroscopic techniques.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the precise connectivity of atoms and the stereochemistry of the double bonds in the pentadecatrienyl chain.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule, confirming its molecular formula.[3] Fragmentation patterns in the mass spectrum can provide further structural information. For alkylresorcinols, a characteristic fragment ion at m/z 268 is often observed for the trimethylsilyl (B98337) (TMS) derivatized molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions for this compound would include a broad O-H stretching band for the phenolic hydroxyl groups, C-H stretching bands for the alkyl chain and aromatic ring, and C=C stretching bands for the aromatic ring and the unsaturated side chain.

Biological Activities and Mechanisms of Action

This compound exhibits promising biological activities, including α-glucosidase inhibition and schistosomicidal effects.

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition can delay the absorption of glucose, making it a therapeutic target for managing type 2 diabetes. This compound has been identified as an inhibitor of α-glucosidase.[1] While the specific binding interactions have not been detailed, the general mechanism for phenolic compounds involves binding to the active site of the enzyme.

alpha_glucosidase_inhibition carbohydrate Complex Carbohydrate alpha_glucosidase α-Glucosidase (Enzyme) carbohydrate->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose absorption Intestinal Absorption glucose->absorption bloodstream Increased Blood Glucose absorption->bloodstream inhibitor This compound (Inhibitor) inhibitor->alpha_glucosidase Inhibition

Figure 2: Proposed mechanism of α-glucosidase inhibition by this compound.
Schistosomicidal Activity

Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma. This compound has demonstrated schistosomicidal activity against Schistosoma mansoni adult worms.[3] Studies on the related compound, 2-methylcardol diene, have shown that it causes severe damage to the parasite's tegument, including peeling and a reduction in the number of spine tubercles.[3] Furthermore, ultrastructural analysis revealed swollen mitochondrial membranes, vacuolization, and altered tegument in worms treated with cardol diene.[3] These observations suggest that this compound may share a similar mechanism of action, disrupting the integrity of the parasite's outer surface and vital organelles.

schistosomicidal_activity cluster_parasite Schistosoma mansoni inhibitor This compound tegument Tegument inhibitor->tegument Disruption mitochondria Mitochondria inhibitor->mitochondria Damage interstitial_tissue Interstitial Tissue inhibitor->interstitial_tissue Damage damage Severe Damage (Peeling, Reduced Spines) tegument->damage swelling Swollen Membranes, Vacuolization mitochondria->swelling lysis Lysis and Degeneration interstitial_tissue->lysis death Parasite Death damage->death swelling->death lysis->death

References

An In-depth Technical Guide to 2-Methylcardol Triene and its Relationship to Other Cardols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylcardol triene, a phenolic lipid found in Cashew Nut Shell Liquid (CNSL), and its relationship to other cardols. It delves into the chemical structures, biological activities, and potential therapeutic applications of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and potential signaling pathways modulated by these molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry, is a rich source of bioactive phenolic lipids, primarily anacardic acids, cardanols, cardols, and 2-methylcardols.[1][2][3] These compounds are characterized by a phenolic ring and a long aliphatic side chain, which can vary in its degree of unsaturation (monoene, diene, and triene).[4] Among these, the cardol family, which are resorcinolic lipids, has garnered significant interest for its diverse biological activities. This guide focuses specifically on this compound and provides a comparative analysis with other related cardols.

Chemical Structures

The fundamental structure of a cardol is a 1,3-dihydroxybenzene (resorcinol) ring substituted with a C15 alkyl chain. The degree of unsaturation in this chain gives rise to the different cardol variants. 2-Methylcardol is distinguished by an additional methyl group on the resorcinol (B1680541) ring.

  • Cardol: 5-(pentadecyl)resorcinol

  • 2-Methylcardol: 2-methyl-5-(pentadecyl)resorcinol

The triene versions of these compounds have three double bonds in their C15 aliphatic side chain.

Comparative Biological Activities of Cardols

The biological activities of cardols are influenced by both the substitution on the phenolic ring and the degree of unsaturation in the alkyl side chain. The following tables summarize the available quantitative data for this compound and related cardols.

Table 1: Enzyme Inhibitory Activity
CompoundEnzymeIC50 Value (µM)Source(s)
This compound α-Glucosidase39.6
Cardanol (B1251761) trieneTyrosinase40.5 ± 3.7
Cardanol dieneTyrosinase52.5 ± 3.2
Cardanol monoeneTyrosinase56.0 ± 3.6
Anacardic Acid monoene (15:1)α-Glucosidase5.1 ± 0.2[5]
Anacardic Acid diene (15:2)α-Glucosidase5.8 ± 2.2[5]
Anacardic Acid triene (15:3)α-Glucosidase9.7 ± 0.1[5]

Note: Cardanol is a mixture of mono-, di-, and triene derivatives of 3-pentadecylphenol. The data for cardanol triene, diene, and monoene on tyrosinase provides a valuable comparison of the effect of unsaturation.

Table 2: Cytotoxicity and Ecotoxicity
CompoundTest Organism/Cell LineLC50/IC50 ValueExposure TimeSource(s)
CardolArtemia sp. (brine shrimp)0.56 mg/L24 hr[6]
CardolArtemia sp. (brine shrimp)0.41 mg/L48 hr[6]
CardanolArtemia sp. (brine shrimp)1.59 mg/L24 hr[6]
CardanolArtemia sp. (brine shrimp)0.42 mg/L48 hr[6]
CardolSW620 (human colorectal adenocarcinoma)< 6.8 µM (< 3.13 µg/ml)72 hr[7]
CardanolSW620 (human colorectal adenocarcinoma)10.76 µg/ml72 hr[7]

Experimental Protocols

Isolation of Cardols from Cashew Nut Shell Liquid (CNSL)

A common method for the separation of cardanol and cardol from technical CNSL involves solvent extraction based on their differential acidity.

Protocol: [8][9]

  • Dissolve technical CNSL in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) (e.g., 8:5 v/v) and stir.

  • Extract the solution with hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture (e.g., 98:2 v/v). The less acidic cardanol will partition into the organic layer.

  • Wash the organic layer with dilute HCl and then with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield cardanol.

  • The more acidic cardol remains in the methanolic ammonia (B1221849) layer. Extract this layer with a more polar solvent mixture, such as ethyl acetate/hexane (e.g., 80:20 v/v).

  • Wash the resulting organic layer with dilute HCl and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield cardol.

  • Purity of the isolated fractions can be confirmed by HPLC.

Note: Isolation of 2-Methylcardol is less commonly described and may require more advanced chromatographic techniques.[10]

Enzyme Inhibition Assays

This assay is used to screen for potential anti-diabetic agents.

Protocol: [5]

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Pre-incubate the enzyme solution with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 5 minutes at 37°C).

  • Initiate the reaction by adding a substrate solution, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture for a specific time (e.g., 20 minutes at 37°C).

  • Terminate the reaction by adding a stop solution, such as sodium carbonate.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

This assay is relevant for screening compounds for applications in cosmetics (skin whitening) and as potential treatments for pigmentation disorders.

Protocol: [11]

  • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.5).

  • Prepare a substrate solution of L-DOPA.

  • In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes at room temperature).

  • Initiate the reaction by adding the L-DOPA substrate solution.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm in kinetic mode for a set duration (e.g., 20 minutes).

  • Calculate the initial velocity of the reaction and determine the percentage of inhibition and IC50 values. Kojic acid is a commonly used positive control.

Signaling Pathways and Molecular Mechanisms

Phenolic compounds, including cardols, are known to modulate various intracellular signaling pathways, which underlies many of their biological effects. While direct evidence for this compound is still emerging, the known interactions of related phenolic lipids provide a strong basis for hypothesized mechanisms.

Inhibition of Enzyme Activity

As demonstrated by the quantitative data, cardols are effective enzyme inhibitors. The mechanism of inhibition can vary. For instance, cardol triene has been shown to be an irreversible competitive inhibitor of mushroom tyrosinase.[11] This suggests that it binds to the active site of the enzyme, preventing the substrate from binding and leading to a loss of catalytic activity.

enzyme_inhibition E Enzyme (Tyrosinase) ES Enzyme-Substrate Complex E->ES k1 EI Enzyme-Inhibitor Complex (Inactive) E->EI ki S Substrate (L-DOPA) I Inhibitor (Cardol Triene) ES->E k-1 P Product (Dopachrome) ES->P k2

Competitive inhibition of tyrosinase by cardol triene.
Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in many diseases. Phenolic compounds are known to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12] While direct studies on this compound are limited, it is plausible that it shares these properties.

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Resorcinolic lipids may inhibit this pathway by preventing IκB degradation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation Cardol This compound (Hypothesized) Cardol->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes mapk_pathway Stimuli External Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, Apoptosis, etc.) MAPK->Response Cardol Cardols (Hypothesized) Cardol->MAPKK Inhibits

References

Spectroscopic Data of 2-Methylcardol Triene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylcardol triene, a phenolic lipid found in Cashew Nut Shell Liquid (CNSL). Due to the limited availability of directly published spectroscopic data for this specific compound, this guide presents a combination of reported data for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers involved in the isolation, characterization, and application of this compound.

Chemical Structure and Properties

This compound is a derivative of cardol, characterized by a methyl group at the second position of the resorcinol (B1680541) ring and a C15 triene side chain. Its chemical properties are largely dictated by the phenolic hydroxyl groups and the unsaturated alkyl chain.

PropertyValueReference
Chemical Formula C₂₂H₃₂O₂[1]
Molecular Weight 328.5 g/mol [1]
CAS Number 50423-15-9[1]
Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peaks are detailed below.

Ion TypeExpected m/zNotes
[M]⁺ 328.2402The exact mass of the molecular ion.
[M+H]⁺ 329.2475The protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive mode. A reported value for a related compound is MH+: 329.0.[2]
[M-H]⁻ 327.2329The deprotonated molecular ion, expected in ESI in negative mode.

Fragmentation Pattern (Predicted): The fragmentation of this compound in mass spectrometry is expected to involve characteristic losses from the alkyl side chain and cleavages related to the aromatic ring. Common fragmentation pathways for similar alkylphenols include benzylic cleavage and losses of hydrocarbon fragments from the unsaturated chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

3.1. ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Ar-H 6.1 - 6.3m2HProtons on the aromatic ring.
-OH 4.5 - 5.5br s2HPhenolic hydroxyl protons.
-CH=CH- 5.2 - 5.9m6HOlefinic protons of the triene chain.
Ar-CH₂- 2.4 - 2.6t2HMethylene group attached to the aromatic ring.
Allylic -CH₂- 2.7 - 2.9m4HMethylene groups adjacent to double bonds.
Ar-CH₃ 2.0 - 2.2s3HMethyl group on the aromatic ring.
Aliphatic -CH₂- 1.2 - 1.6m~10HMethylene groups in the alkyl chain.
Terminal -CH₃ 0.8 - 1.0t3HTerminal methyl group of the alkyl chain.

3.2. ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Notes
Ar-C-OH 155 - 158Aromatic carbons bearing hydroxyl groups.
Ar-C 100 - 145Other aromatic carbons.
-CH=CH- 127 - 132Olefinic carbons.
Ar-CH₂- 35 - 37Methylene carbon attached to the aromatic ring.
Allylic -CH₂- 27 - 30Methylene carbons adjacent to double bonds.
Ar-CH₃ 10 - 15Methyl carbon on the aromatic ring.
Aliphatic -CH₂- 22 - 32Methylene carbons in the alkyl chain.
Terminal -CH₃ 14 - 15Terminal methyl carbon.
UV-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound is expected to be very similar to that of other phenolic lipids from CNSL, such as cardanol. The absorption is primarily due to the π → π* transitions in the aromatic ring.

SolventPredicted λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference (for Cardanol)
Ethanol (B145695)/Methanol ~275 and ~282 (double maximum)Not Reported[5]

The presence of the conjugated triene in the side chain is not expected to significantly shift the main absorption maxima, as it is not in conjugation with the aromatic ring.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on methods reported for related compounds.[1][2][3][6][7][8]

1. Sample Preparation: this compound is typically isolated from natural CNSL or from the decarboxylated product of anacardic acids. Isolation is achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel, often impregnated with silver nitrate (B79036) to separate components based on the degree of unsaturation, followed by preparative HPLC for final purification.[4]

2. Mass Spectrometry (MS):

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • GC-MS Conditions (Typical):

    • Column: HP-5MS or equivalent.

    • Carrier Gas: Helium.

    • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the compound.

    • Ionization Energy: 70 eV for EI.

  • LC-MS Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate.

    • Ionization Mode: Positive and negative ESI.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used for complete structural elucidation.

  • Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

4. UV-Visible (UV-Vis) Spectroscopy:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade ethanol or methanol.

  • Procedure: A dilute solution of the purified compound is prepared in the chosen solvent. The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λ_max) are recorded.

Visualizations

Logical Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from Cashew Nut Shell Liquid.

workflow cluster_extraction Extraction & Preparation cluster_purification Purification cluster_analysis Spectroscopic Analysis CNSL Cashew Nut Shell Liquid (CNSL) Decarboxylation Decarboxylation (Heat) CNSL->Decarboxylation Crude_Cardol Crude Cardol Mixture Decarboxylation->Crude_Cardol Column_Chrom Column Chromatography (Silica Gel / AgNO₃) Crude_Cardol->Column_Chrom Separation HPLC Preparative HPLC Column_Chrom->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS Mass Spectrometry (MS) Pure_Compound->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis

Caption: Workflow for the isolation and analysis of this compound.

References

A Technical Review of 2-Methylcardol Triene: Current Research and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcardol triene, a naturally occurring alkylphenol found in Cashew Nut Shell Liquid (CNSL), represents a minor yet intriguing component of this readily available bioresource.[1][2] While extensive research has focused on the major constituents of CNSL, namely anacardic acid, cardanol (B1251761), and cardol, the specific biological activities and therapeutic potential of 2-Methylcardol and its unsaturated variants are less understood. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key processes to support further research and development in this area. Given the limited data specifically on this compound, this review also incorporates relevant information on closely related CNSL components to provide a broader context and guide future investigations.

Chemical Structure and Properties

2-Methylcardol is a phenolic lipid characterized by a resorcinol (B1680541) ring with a methyl group and a C15 alkyl side chain. The "triene" designation indicates the presence of three double bonds in this alkyl chain, contributing to its lipophilicity and potential for specific biological interactions. The components of CNSL, including 2-Methylcardol, are known for their versatile chemical nature, with the aromatic ring, hydroxyl groups, and unsaturated alkyl chain offering multiple sites for chemical modification.[3]

Quantitative Biological Data

Research specifically quantifying the biological activity of this compound is limited. However, one significant study has reported its antiplasmodial activity. The following table summarizes this key finding.

Compound Biological Activity Assay System IC50 (µM) Reference
This compoundAntiplasmodialPlasmodium falciparum D6 strain5.39[4]
Cardol trieneAntiplasmodialPlasmodium falciparum D6 strain5.69[4]

IC50: Half-maximal inhibitory concentration.

For comparative purposes, it is noteworthy that other components of CNSL have been evaluated for a range of biological activities, including antioxidant, anticancer, and anti-inflammatory effects. For instance, a mixture of anacardic acids has demonstrated potent antioxidant capacity (IC50 = 0.60 mM), significantly higher than that of cardols and cardanols (IC50 > 4.0 mM).[5]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in the literature. However, general methodologies for the extraction of CNSL and the assessment of antiplasmodial activity of its components can be adapted for research on this specific compound.

Isolation of 2-Methylcardol from Cashew Nut Shell Liquid

A general procedure for the isolation of phenolic constituents from CNSL involves solvent extraction and chromatographic techniques.

Protocol:

  • Extraction of CNSL: Crushed cashew nut shells are subjected to soxhlet extraction using a suitable solvent, such as acetone, which has been shown to yield a high amount of CNSL.[6]

  • Initial Separation: The crude CNSL is dissolved in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide. This solution is then extracted with hexane (B92381) to separate cardanol. The remaining methanolic ammonia (B1221849) layer contains cardol and 2-Methylcardol.[7]

  • Purification: Further purification of the cardol-rich fraction to isolate 2-Methylcardol can be achieved using column chromatography with a silica (B1680970) gel stationary phase and a gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate).[6] High-performance liquid chromatography (HPLC) can be employed for final purification and quantification.[5]

In Vitro Antiplasmodial Activity Assay

The following is a generalized protocol for assessing the antiplasmodial activity of compounds against Plasmodium falciparum, based on common methodologies.[8][9][10][11]

Materials:

  • Plasmodium falciparum culture (e.g., D6, W2, or NF54 strains)

  • Human red blood cells (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

  • 96-well microplates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Positive control (e.g., chloroquine (B1663885) or artemisinin)

  • Negative control (solvent-treated cells)

Procedure:

  • Parasite Culture: Maintain asynchronous or synchronized (ring-stage) cultures of P. falciparum in human red blood cells at a defined parasitemia and hematocrit.

  • Drug Dilution: Prepare serial dilutions of the test compound in the complete culture medium.

  • Assay Setup: Add the parasite culture to the wells of a 96-well plate. Then, add the different concentrations of the test compound to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plates for 72-96 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[11]

  • Lysis and Staining: After incubation, lyse the red blood cells and parasites by adding lysis buffer containing SYBR Green I. This dye intercalates with the parasitic DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, the anti-inflammatory and anticancer activities of other CNSL components suggest potential interactions with key cellular signaling cascades. For instance, phenolic lipids from CNSL have been shown to modulate the expression of inflammatory markers such as TNF-α, iNOS, COX-2, and NF-κB.[12][13][14]

The following diagrams, generated using the DOT language, illustrate a generalized workflow for the investigation of natural products and a potential anti-inflammatory signaling pathway that could be investigated for this compound.

G cluster_0 Extraction & Isolation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies CNSL CNSL Solvent Extraction Solvent Extraction CNSL->Solvent Extraction Chromatography Chromatography Solvent Extraction->Chromatography 2-Methylcardol_triene 2-Methylcardol_triene Chromatography->2-Methylcardol_triene Antiplasmodial_Assay Antiplasmodial_Assay 2-Methylcardol_triene->Antiplasmodial_Assay Anticancer_Assay Anticancer_Assay 2-Methylcardol_triene->Anticancer_Assay Anti-inflammatory_Assay Anti-inflammatory_Assay 2-Methylcardol_triene->Anti-inflammatory_Assay Signaling_Pathway_Analysis Signaling_Pathway_Analysis Antiplasmodial_Assay->Signaling_Pathway_Analysis Anticancer_Assay->Signaling_Pathway_Analysis Anti-inflammatory_Assay->Signaling_Pathway_Analysis Target_Identification Target_Identification Signaling_Pathway_Analysis->Target_Identification G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB Inflammatory_Genes Inflammatory_Genes NF-kB->Inflammatory_Genes 2-Methylcardol_triene 2-Methylcardol_triene 2-Methylcardol_triene->IKK 2-Methylcardol_triene->NF-kB

References

An In-depth Technical Guide to 2-Methylcardol Triene: Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcardol triene, a naturally occurring alkylresorcinol found in Cashew Nut Shell Liquid (CNSL), is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its quantitative biological data. Furthermore, this guide explores the putative mechanisms of action for its observed bioactivities through signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the extensive chemical analysis of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut industry and a rich source of phenolic lipids.[1] Early investigations into the composition of CNSL, pioneered by researchers such as Tyman, focused on the major constituents: anacardic acid, cardanol, and cardol.[1] 2-Methylcardol was identified as a minor component of CNSL, present in both its natural and technical forms.[2][3][4]

While a singular definitive report marking the "discovery" of this compound is not readily apparent in the historical literature, its identification is a result of the progressive advancements in chromatographic and spectroscopic techniques that have allowed for the separation and characterization of the complex mixture of alkylphenols in CNSL. Each of the major phenolic components of CNSL exists as a mixture of saturated, monoenoic, dienoic, and trienoic congeners, with the triene variant of 2-Methylcardol being one such example. A significant contribution to the specific characterization of this compound was made by Alvarenga et al. in 2016, who isolated and elucidated its structure while investigating the schistosomicidal properties of CNSL components.[5][6]

Chemical Properties and Characterization

This compound is formally known as 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol . Its chemical structure consists of a 2-methylresorcinol (B147228) core with a C15 triunsaturated aliphatic side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50423-15-9[7]
Molecular Formula C₂₂H₃₂O₂[7]
Molecular Weight 328.5 g/mol [7]
Formal Name 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediol[7]
Spectroscopic Data

While a publicly available repository of the complete ¹H and ¹³C NMR spectra for this compound is not readily accessible, the work by Alvarenga et al. (2016) confirms its structural elucidation through 1D and 2D NMR experiments and High-Resolution Mass Spectrometry (HRMS).[7][5] The expected characteristic signals would include:

  • ¹H NMR: Aromatic protons of the resorcinol (B1680541) ring, a singlet for the methyl group, vinylic protons of the triene side chain, allylic protons, and aliphatic protons of the alkyl chain.

  • ¹³C NMR: Aromatic carbons of the resorcinol ring, the methyl carbon, sp² carbons of the triene side chain, and sp³ carbons of the alkyl chain.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns of the alkylresorcinol structure.

Experimental Protocols

The isolation and purification of this compound from CNSL is a multi-step process that leverages the differential polarity and chemical properties of the constituent phenols. The following is a generalized protocol based on methodologies reported for the separation of CNSL components.[7][6]

Extraction of Natural CNSL
  • Soxhlet Extraction: Crushed cashew nut shells are subjected to continuous extraction with a solvent such as hexane (B92381) or ethanol (B145695) in a Soxhlet apparatus.

  • Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude natural CNSL.

Isolation of this compound

A bioassay-guided fractionation approach, as employed by Alvarenga et al. (2016), is effective for isolating this compound.[5][6]

  • Initial Fractionation: The crude CNSL extract is subjected to column chromatography over silica (B1680970) gel.

  • Gradient Elution: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is used to elute fractions of differing polarities.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassays, are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

Characterization

The purified this compound is then characterized using a combination of spectroscopic methods:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to elucidate the complete chemical structure and stereochemistry.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with quantitative data available for its antiplasmodial, schistosomicidal, and α-glucosidase inhibitory effects.

Table 2: Summary of Biological Activities of this compound

Biological ActivityAssay/OrganismQuantitative DataReference
Antiplasmodial Plasmodium falciparum D6 strainIC₅₀ = 5.39 µM[7]
Schistosomicidal Schistosoma mansoni adult wormsLC₅₀ not explicitly reported for triene, but the diene showed an LC₅₀ of 14.5 µM[7][5]
α-Glucosidase Inhibition α-Glucosidase enzymeIC₅₀ = 39.6 µM[7]

Mechanisms of Action and Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not been fully elucidated. However, based on its chemical structure as a phenolic lipid and the observed biological outcomes, plausible mechanisms can be inferred.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of drugs that reduce postprandial hyperglycemia by delaying carbohydrate digestion. Phenolic compounds are known to inhibit α-glucosidase through competitive or mixed-type inhibition, binding to the active site of the enzyme and preventing substrate access.

alpha_glucosidase_inhibition cluster_0 Small Intestine Brush Border cluster_1 Inhibition by this compound Carbohydrates Carbohydrates alpha_Glucosidase alpha_Glucosidase Carbohydrates->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption 2_Methylcardol_Triene 2_Methylcardol_Triene alpha_Glucosidase_Inhibited α-Glucosidase 2_Methylcardol_Triene->alpha_Glucosidase_Inhibited Binds to active site

Mechanism of α-glucosidase inhibition by this compound.
Schistosomicidal Activity

The schistosomicidal activity of 2-Methylcardol and its congeners is associated with severe damage to the parasite's tegument, the outer surface that is crucial for nutrient absorption and immune evasion.[7][5] This damage includes peeling, reduction in spine tubercles, and disruption of the underlying tissues. Furthermore, damage to internal structures such as mitochondria has been observed, suggesting a multi-pronged mechanism of action that leads to parasite death.

schistosomicidal_activity 2_Methylcardol_Triene 2_Methylcardol_Triene Tegument Tegument 2_Methylcardol_Triene->Tegument Mitochondria Mitochondria 2_Methylcardol_Triene->Mitochondria Tegument_Disruption Tegument Disruption (Peeling, Spine Loss) Tegument->Tegument_Disruption Mitochondrial_Dysfunction Mitochondrial Dysfunction (Swelling, Lysis) Mitochondria->Mitochondrial_Dysfunction Metabolic_Stress Metabolic_Stress Tegument_Disruption->Metabolic_Stress Mitochondrial_Dysfunction->Metabolic_Stress Worm_Death Worm_Death Metabolic_Stress->Worm_Death

Proposed schistosomicidal mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. While its discovery is a part of the broader story of CNSL chemistry, recent studies have highlighted its potential as a lead compound for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its bioactivities, as well as on developing efficient and scalable methods for its synthesis or semi-synthesis to facilitate further pharmacological studies. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating molecule.

References

Methodological & Application

Application Notes: Isolating 2-Methylcardol Triene from Cashew Nut Shell Liquid (CNSL)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cashew Nut Shell Liquid (CNSL) is a valuable and abundant renewable resource derived from the shell of the cashew nut (Anacardium occidentale). It is a complex mixture of long-chain, meta-substituted phenolic compounds. Depending on the extraction method, CNSL is classified as "natural" or "technical". Natural CNSL, obtained through solvent or cold-press extraction, is primarily composed of anacardic acids.[1][2] Technical CNSL, resulting from heat-based extraction methods like roasting, contains predominantly cardanol (B1251761), formed by the decarboxylation of anacardic acid, along with cardol and polymeric material.[1][3]

A minor but significant component of CNSL is 2-Methylcardol.[3][4] Like the other major phenols in CNSL, 2-Methylcardol consists of a mixture of four constituents with varying degrees of unsaturation in their C15 alkyl side chains: saturated, monoene, diene, and triene forms.[3][4] The triene variant of 2-Methylcardol is of particular interest to researchers in drug development and specialty chemicals due to its unique structural features, including a resorcinol-type phenolic ring and a highly unsaturated C15 side chain.

These application notes provide a comprehensive, multi-step protocol for the extraction and purification of 2-Methylcardol triene from technical CNSL. The proposed methodology is based on established chemical separation principles and adapts published methods for the isolation of CNSL's major phenolic constituents.

Data Presentation: Typical Composition of CNSL

The successful isolation of this compound is challenging due to its low concentration relative to other phenolic compounds in CNSL. The following table summarizes the typical composition of both natural and technical CNSL.

ComponentNatural CNSL (wt%)Technical CNSL (wt%)
Anacardic Acid60 - 65%--- (Trace)
Cardanol~10%60 - 70%
Cardol15 - 20%15 - 20%
2-Methylcardol~2%~2%
Polymeric MaterialVaries10 - 25%

Note: Percentages are approximate and can vary based on the specific extraction method, geographical origin, and batch of cashew nuts.[3][4][5][6]

Experimental Workflow and Protocols

The isolation of this compound requires a multi-stage approach designed to first separate the phenolic classes and then resolve the target compound from structurally similar molecules, and finally, to isolate the specific triene isomer.

G cluster_0 Phase 1: Initial Separation cluster_1 Phase 2: Enrichment cluster_2 Phase 3: Final Purification cluster_3 Final Product start Technical CNSL l_l_extraction Liquid-Liquid Extraction (Ammonia Treatment) start->l_l_extraction Isolate Diphenolic Fraction diphenolic_fraction Diphenolic Fraction (Cardol & 2-Methylcardol) column_chrom Reversed-Phase Column Chromatography diphenolic_fraction->column_chrom Separate by Polarity enriched_fraction 2-Methylcardol Rich Fraction (Mixture of Unsaturation) prep_hplc Preparative HPLC enriched_fraction->prep_hplc Separate by Unsaturation final_product Pure 2-Methylcardol Triene

Caption: A multi-phase workflow for the isolation of this compound.

Protocol 1: Preparation of a Diphenolic Fraction from Technical CNSL

This protocol separates the monophenolic cardanol from the diphenolic compounds (cardol and 2-Methylcardol) based on the method described by Paramashivappa et al. (2001).[7] Diphenols exhibit higher acidity and reactivity with ammonia (B1221849) compared to monophenols.

Materials:

  • Technical CNSL

  • Liquor Ammonia (25-30%)

  • Hexane

  • Ethyl Acetate (B1210297)

  • Sodium Hydroxide (NaOH) solution (2.5%)

  • Hydrochloric Acid (HCl) solution (5%)

  • Distilled Water

  • Anhydrous Sodium Sulfate

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolve 100 g of technical CNSL in a suitable solvent like toluene (B28343) to reduce viscosity.

  • Add 150 mL of liquor ammonia to the CNSL solution and stir vigorously for 20-30 minutes. This step selectively converts the more acidic diphenols (cardol and 2-Methylcardol) into their ammonium (B1175870) salts, which are aqueous-soluble.

  • Transfer the mixture to a separatory funnel.

  • Perform a liquid-liquid extraction using a hexane/ethyl acetate (98:2 v/v) mixture (3 x 200 mL). The upper organic layer will contain the less polar, monophenolic cardanol.[7] Combine these organic layers and set them aside.

  • The lower aqueous layer now contains the ammonium salts of cardol and 2-Methylcardol.

  • To recover the diphenols, carefully acidify the aqueous layer with 5% HCl until it reaches a pH of 5-6.

  • Extract the liberated diphenols from the acidified aqueous solution using ethyl acetate (3 x 150 mL).

  • Combine the ethyl acetate extracts and wash sequentially with distilled water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the raw diphenolic fraction.

Protocol 2: Enrichment of 2-Methylcardol by Column Chromatography

This step aims to separate 2-Methylcardol from the highly abundant cardol using reversed-phase column chromatography, which separates molecules based on their hydrophobicity.

Materials:

Procedure:

  • Prepare a slurry of C18 silica gel in methanol and pack the chromatography column.

  • Equilibrate the column with a mobile phase of 80:20 Methanol:Water (v/v).

  • Dissolve the diphenolic fraction in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel.

  • Carefully load the sample onto the top of the packed column.

  • Begin elution with the 80:20 Methanol:Water mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the methanol concentration (e.g., to 90:10 and then 100% methanol) to elute the compounds.

  • Collect fractions using a fraction collector and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC. 2-Methylcardol is expected to have a slightly different retention time than cardol due to the presence of the methyl group.

  • Combine the fractions identified as being rich in 2-Methylcardol and concentrate them using a rotary evaporator.

G cluster_CNSL CNSL Phenolic Components cluster_process Separation Logic Anacardic_Acid Anacardic Acid (Salicylic Acid derivative) Decarboxylation Heat (Decarboxylation) Anacardic_Acid->Decarboxylation Cardanol Cardanol (Phenol derivative) LLE Liquid-Liquid Extraction (Separates Mono- vs Diphenols) Cardanol->LLE separated from Cardol Cardol (Resorcinol derivative) Cardol->LLE Methyl_Cardol 2-Methylcardol (Methyl-resorcinol derivative) Methyl_Cardol->LLE Decarboxylation->Cardanol yields Chroma Chromatography (Separates by Polarity/ Unsaturation) LLE->Chroma fraction subjected to Chroma->Methyl_Cardol isolates

Caption: Relationship between CNSL components and separation principles.

Protocol 3: Isolation of this compound by Preparative HPLC

The final purification step utilizes preparative High-Performance Liquid Chromatography (HPLC) to isolate the triene variant from the other unsaturated forms (saturated, monoene, diene) of 2-Methylcardol.[8]

Materials:

  • 2-Methylcardol enriched fraction from Protocol 2

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • HPLC-grade Acetic Acid

  • Preparative HPLC system with a UV detector

  • Preparative C18 Reversed-Phase Column

Procedure:

  • Set up the preparative HPLC system with the parameters outlined in the table below.

  • Dissolve a known quantity of the 2-Methylcardol enriched fraction in the mobile phase.

  • Inject the sample onto the column. The separation is based on hydrophobicity; the triene component, being the most unsaturated, is typically one of the first to elute among the C15 side-chain variants.

  • Monitor the elution profile at 280 nm.

  • Collect the peak corresponding to the retention time of the triene variant. This can be confirmed by subsequent analytical analysis (GC-MS, NMR).

  • Pool the collected fractions containing the pure triene.

  • Remove the solvent using a rotary evaporator followed by high vacuum to obtain pure this compound.

Proposed Preparative HPLC Parameters

ParameterValue
Column Preparative C18 (e.g., 250 x 20 mm, 5-10 µm)
Mobile Phase Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v)
Flow Rate 15 - 20 mL/min (Adjust based on column dimensions)
Detection UV at 280 nm
Temperature 25 °C
Injection Volume Dependent on sample concentration and column capacity

Characterization of Final Product

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques as cited in the literature.[9][10][11]

  • HPLC: To assess the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact chemical structure, including the position of the methyl group and the double bonds in the alkyl side chain.

References

Application Note: HPLC Purification of 2-Methylcardol Triene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylcardol triene is a phenolic lipid found in Cashew Nut Shell Liquid (CNSL), a natural and renewable resource.[1][2][3] Like other components of CNSL, it has garnered interest for its potential biological activities and as a building block for novel chemical entities. This application note provides a detailed protocol for the purification of this compound from a mixture of related compounds using High-Performance Liquid Chromatography (HPLC). The described method is based on reversed-phase chromatography, which is highly effective for separating phenolic compounds.[4][5][6]

Physicochemical Properties Relevant to Purification

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionSignificance for HPLC
Molecular Formula C₂₂H₃₂O₂Influences retention behavior.
Molecular Weight 328.5 g/mol ---
Structure 2-methyl-5-(8Z,11Z,14)-pentadecatrienyl-1,3-benzenediolThe phenolic hydroxyl groups provide some polarity, while the long hydrocarbon tail with three double bonds makes it relatively non-polar.
Solubility Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (22 mg/ml).[7]Dictates appropriate solvents for sample preparation.
UV-Vis Absorption As a phenolic compound with a conjugated triene system, it is expected to absorb UV light, likely in the 250-280 nm range.[8][9]Enables detection using a UV detector, with a Diode Array Detector (DAD) being ideal for determining the optimal wavelength.

Experimental Protocol

This protocol outlines a general reversed-phase HPLC method for the purification of this compound. Optimization may be required depending on the specific sample matrix and purity requirements.

1. Sample Preparation

  • Dissolve the crude extract containing this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) to a final concentration of 1-5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System and Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Mobile Phase A Water with 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 276 nm (or optimal wavelength determined by DAD scan)[8]
Injection Volume 10-50 µL

Table 1: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
03070
250100
350100
363070
403070

3. Post-Purification Analysis

  • Collect the fraction corresponding to the this compound peak based on the chromatogram.

  • Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC system using the same method.

  • Confirm the identity of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Evaporate the solvent from the purified fraction under reduced pressure to obtain the pure this compound.

Expected Results

The described reversed-phase HPLC method is expected to effectively separate this compound from other, more polar components of CNSL, such as cardol and anacardic acid, as well as from its less unsaturated congeners (diene, monoene, and saturated forms). Due to its relatively lower polarity, this compound will have a longer retention time compared to more polar impurities under these conditions.

Experimental Workflow

HPLC_Purification_Workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV-Vis Detection (DAD @ 276 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (Re-injection) fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation identity_confirmation Identity Confirmation (MS, NMR) purity_analysis->identity_confirmation end Pure this compound solvent_evaporation->end

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient program (e.g., shallower gradient). Try a different organic modifier (methanol vs. acetonitrile).
Peak Tailing Column overload; secondary interactions with the stationary phase.Reduce sample concentration. Ensure the mobile phase pH is appropriate to suppress ionization of phenolic hydroxyls (acidic modifier).
No Peaks Detected Incorrect detection wavelength; compound not eluting.Use a DAD to check the full UV-Vis spectrum. Run a steeper gradient to ensure elution of highly non-polar compounds.
Carryover Contamination from previous injection.Implement a needle wash step in the autosampler method. Run blank injections between samples.

References

Application Notes and Protocols for the Antiplasmodial Activity Assay of 2-Methylcardol Triene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. Natural products remain a promising reservoir for such discoveries. 2-Methylcardol triene, an alkylphenol found in the nutshell of Anacardium occidentale, has demonstrated noteworthy antiplasmodial activity. These application notes provide a comprehensive overview of the methodologies used to assess the in vitro antiplasmodial efficacy of this compound, present the available quantitative data, and discuss its potential mechanism of action.

Data Presentation: In Vitro Antiplasmodial Activity and Cytotoxicity

The antiplasmodial activity of this compound and related compounds has been quantified, with the 50% inhibitory concentration (IC50) being a key metric for potency. The data is summarized in the tables below.

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
This compoundD65.39[1][2][3]
Cardol trieneD65.69[1][2][3]
Anacardic Acid3D7, Dd2, W2, HB3~30[4][5][6]
Compound ExtractPlasmodium falciparum StrainIC50 (µg/mL)Reference
Anacardium occidentale Ethanol ExtractD60.577[1][2][7]

Experimental Protocols

The following is a detailed protocol for the in vitro antiplasmodial activity assay of this compound using the SYBR Green I-based fluorescence method. This method is widely used for its simplicity, high throughput, and reliability in quantifying parasite growth by measuring the replication of parasite DNA.

Protocol: SYBR Green I-Based Antiplasmodial Assay

1. Materials and Reagents:

  • Test Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).

  • Control Drugs: Chloroquine or Artemisinin, prepared as stock solutions in appropriate solvents.

  • Plasmodium falciparum Culture: A synchronized culture of a specific strain (e.g., D6, 3D7, or W2) at the ring stage with a known parasitemia.

  • Human Erythrocytes: Type O+ red blood cells, washed and stored in incomplete RPMI 1640 medium.

  • Complete Culture Medium (cRPMI): RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • 96-Well Black Microplates: For fluorescence reading.

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and 1X SYBR Green I dye (added fresh).

  • Incubator: Set at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Fluorescence Plate Reader: With excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

2. Experimental Procedure:

  • Preparation of Drug Plates:

    • Dispense 180 µL of cRPMI into the first row of a 96-well plate and 100 µL into the remaining wells.

    • Add 20 µL of the this compound stock solution to the first row to achieve the starting concentration.

    • Perform serial dilutions (e.g., 2-fold) by transferring 100 µL from the first row to the second, and so on, down the plate.

    • Include wells for a positive control (e.g., Chloroquine), a negative control (DMSO at the same concentration as the test wells), and uninfected erythrocytes for background fluorescence.

  • Parasite Seeding:

    • Prepare a parasite suspension with 2% parasitemia and 2.5% hematocrit in cRPMI.

    • Add 100 µL of this parasite suspension to each well of the drug-containing plate. The final volume in each well will be 200 µL with 1% parasitemia and 1.25% hematocrit.

  • Incubation:

    • Incubate the plates for 72 hours in a modular incubation chamber with the specified gas mixture at 37°C.[9]

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading:

    • Measure the fluorescence intensity of each well using a microplate reader at the specified wavelengths.[9]

3. Data Analysis:

  • Subtract the background fluorescence from all experimental wells.

  • Normalize the fluorescence values to the negative control (100% parasite growth).

  • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Potential Mechanism of Action of this compound

While the exact signaling pathway targeted by this compound has not been fully elucidated, studies on the related compound, anacardic acid, suggest a potential mechanism of action. Anacardic acid has been shown to inhibit histone acetyltransferases (HATs), specifically PfGCN5, in Plasmodium falciparum.[4][5][6] HATs play a crucial role in regulating gene expression by modifying the acetylation status of histones, which in turn affects chromatin structure and accessibility for transcription. Inhibition of PfGCN5 by this compound could lead to global changes in gene expression, ultimately disrupting the parasite's development and leading to its death.

Visualizations

Experimental Workflow for Antiplasmodial Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start drug_plate Prepare Drug Plate (Serial Dilutions of this compound) start->drug_plate parasite_culture Prepare Synchronized P. falciparum Culture start->parasite_culture seeding Seed Parasites into Drug Plate drug_plate->seeding parasite_culture->seeding incubation Incubate for 72h (37°C, 5% CO2, 5% O2) seeding->incubation lysis Lyse Cells and Stain DNA with SYBR Green I incubation->lysis reading Read Fluorescence (Ex: 485nm, Em: 530nm) lysis->reading calculation Calculate % Inhibition reading->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

Caption: Workflow of the SYBR Green I-based antiplasmodial activity assay.

Postulated Signaling Pathway Inhibition

G cluster_process Normal Parasite Process Methylcardol This compound PfGCN5 PfGCN5 (HAT) Methylcardol->PfGCN5 Inhibits AcetylatedHistones Acetylated Histones PfGCN5->AcetylatedHistones Acetylation Histones Histone Proteins Histones->PfGCN5 Chromatin Open Chromatin Structure AcetylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription Growth Parasite Growth & Proliferation Transcription->Growth Inhibition Inhibition Promotion Promotion

Caption: Postulated mechanism of this compound via PfGCN5 inhibition.

References

Application Notes and Protocols for In Vitro Testing of 2-Methylcardol Triene Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial compounds. Natural products are a promising source of new therapeutic agents. 2-Methylcardol triene, an alkyl-phenol found in the cashew plant (Anacardium occidentale), has demonstrated noteworthy antiplasmodial activity in vitro.[1][2][3] These application notes provide a summary of the available data and detailed protocols for the in vitro evaluation of this compound against Plasmodium falciparum.

Data Presentation

The following table summarizes the reported in vitro antiplasmodial activity of this compound and related compounds against the D6 strain of P. falciparum.

CompoundP. falciparum StrainIC50 (µM)Reference
This compoundD65.39[1][2][3]
Cardol trieneD65.69[1][2][3]

Mandatory Visualizations

Experimental Workflow for Antiplasmodial and Cytotoxicity Testing

G cluster_0 In Vitro Antiplasmodial Assay cluster_1 Cytotoxicity Assay cluster_2 Data Analysis p_culture P. falciparum Culture p_sync Synchronization of Parasites p_culture->p_sync p_assay SYBR Green I Assay p_sync->p_assay p_ic50 IC50 Determination p_assay->p_ic50 si_calc Selectivity Index (SI) Calculation SI = CC50 / IC50 p_ic50->si_calc c_culture Mammalian Cell Culture (e.g., HepG2) c_assay MTT Assay c_culture->c_assay c_cc50 CC50 Determination c_assay->c_cc50 c_cc50->si_calc

Caption: Workflow for evaluating the in vitro antiplasmodial activity and cytotoxicity of test compounds.

Experimental Protocols

The following protocols are based on established methodologies for the in vitro culture of P. falciparum, synchronization of parasites, and assessment of antiplasmodial activity and cytotoxicity.

Protocol 1: In Vitro Culture of Plasmodium falciparum

This protocol describes the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., D6)

  • Human erythrocytes (type O+)

  • Complete Culture Medium:

    • RPMI 1640 medium with L-glutamine

    • 25 mM HEPES

    • 2 g/L sodium bicarbonate

    • 10% (v/v) heat-inactivated human serum or 0.5% (w/v) Albumax II

    • Gentamicin (50 µg/mL)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Sterile culture flasks

  • Incubator at 37°C

Procedure:

  • Prepare the complete culture medium under sterile conditions.

  • Wash human erythrocytes three times with incomplete RPMI 1640 medium.

  • Establish the parasite culture in a sterile flask at a 2-5% hematocrit with the desired starting parasitemia.

  • Incubate the culture flask at 37°C in a humidified incubator with the gas mixture.

  • Maintain the culture by changing the medium daily or every other day. Monitor the parasitemia by preparing thin blood smears and staining with Giemsa.

  • Split the culture as needed to maintain the parasitemia within the desired range (typically 1-5%).

Protocol 2: Synchronization of P. falciparum Cultures

Synchronization of the parasite culture is essential for stage-specific drug sensitivity assays. The sorbitol method is commonly used to obtain a culture enriched in ring-stage parasites.

Materials:

  • Asynchronous P. falciparum culture

  • 5% (w/v) D-sorbitol solution, sterile

  • Incomplete RPMI 1640 medium

  • Centrifuge

Procedure:

  • Pellet the erythrocytes from the asynchronous culture by centrifugation (e.g., 800 x g for 5 minutes).

  • Remove the supernatant and resuspend the cell pellet in 5-10 volumes of 5% D-sorbitol solution.

  • Incubate the suspension at 37°C for 10-15 minutes. This will lyse the trophozoite and schizont stages, leaving the ring stages intact.

  • Centrifuge the suspension to pellet the ring-stage infected and uninfected erythrocytes.

  • Carefully remove the supernatant and wash the pellet two to three times with incomplete RPMI 1640 medium to remove the sorbitol.

  • Resuspend the final pellet in complete culture medium and return to the incubator. The culture will be highly synchronized at the ring stage.

Protocol 3: SYBR Green I-Based Antiplasmodial Assay

This fluorescence-based assay measures the proliferation of parasites by quantifying the amount of parasite DNA.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Chloroquine, Artemisinin)

  • 96-well black microtiter plates, sterile

  • SYBR Green I lysis buffer:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% (w/v) Saponin

    • 0.08% (v/v) Triton X-100

    • SYBR Green I dye (e.g., 1x final concentration)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of this compound and control drugs in complete culture medium in a separate 96-well plate.

  • Add 100 µL of the synchronized parasite culture to each well of the black microtiter plate.

  • Add 100 µL of the drug dilutions to the corresponding wells. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, freeze the plate at -80°C to lyse the erythrocytes.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound against a mammalian cell line (e.g., HepG2, HEK293T).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well clear microtiter plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and a positive control in the appropriate cell culture medium. The final DMSO concentration should not exceed 1%.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Protocol 5: Calculation of Selectivity Index (SI)

The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of a compound. It represents the ratio of the compound's toxicity to its desired biological activity.[4][5]

Calculation:

SI = CC50 / IC50

Where:

  • CC50 is the 50% cytotoxic concentration against a mammalian cell line.

  • IC50 is the 50% inhibitory concentration against P. falciparum.

A higher SI value indicates greater selectivity of the compound for the parasite over host cells, suggesting a better safety profile. Generally, an SI value greater than 10 is considered promising for a potential antimalarial hit compound.

References

Application Notes and Protocols for Evaluating 2-Methylcardol Triene Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcardol triene, a naturally occurring alkylphenol found in cashew nut shell liquid (CNSL), belongs to a class of compounds that have demonstrated potential anti-cancer properties.[1][2] Understanding the cytotoxic effects and the underlying molecular mechanisms of this compound is crucial for its evaluation as a potential therapeutic agent. These application notes provide detailed protocols for a panel of cell-based assays to assess the cytotoxicity of this compound and explore its mechanism of action. The protocols are designed to be comprehensive and adaptable to various cancer cell lines. While specific data for this compound is limited, the provided data tables and proposed signaling pathways are based on studies of structurally similar compounds, such as cardol triene, and should serve as a valuable starting point for research.

Data Presentation: Cytotoxicity of Related Alkylphenols

The following tables summarize the cytotoxic activities of compounds structurally related to this compound against various human cancer cell lines. This data can be used to guide dose-range finding studies for this compound. It is important to note that the IC50 values for this compound may differ.

Table 1: IC50 Values of Cardol Triene against Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
VeroNormal Kidney207.3 ± 5.24[3]
HepG2Hepatocellular Carcinoma140.27 ± 8.44[3]
THP-1Acute Monocytic Leukemia129.77 ± 12.08[3]
HEK-293Human Embryonic Kidney92.8 ± 3.93[3]

Table 2: IC50 Values of a Cardol-Enriched Propolis Extract against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
BT474Ductal Carcinoma< 3.13 - 5.97[4]
ChacoUndifferentiated Lung Cancer< 3.13 - 5.97[4]
Hep-G2Liver Hepatoblastoma< 3.13 - 5.97[4]
KATO-IIIGastric Carcinoma< 3.13 - 5.97[4]
SW620Colon Adenocarcinoma< 3.13 - 5.97[4]
Hs27Normal Foreskin Fibroblast< 3.13 - 5.97[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Lysis and Reagent Addition: After treatment, add a caspase-3/7 reagent that contains a luminogenic substrate.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay).

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Apoptosis Assays cluster_3 Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound (Dose- and Time-course) cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin caspase Caspase-3/7 Assay (Luminescence) treatment->caspase ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Quantification of Apoptosis annexin->apoptosis_quant caspase->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related alkylphenols, this compound may induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the MAPK signaling pathway, leading to the activation of the intrinsic apoptotic cascade.

G cluster_0 Cellular Stress Response cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros mapk ↑ p38 MAPK & JNK Activation ros->mapk bcl2_family ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) mapk->bcl2_family mito_potential ↓ Mitochondrial Membrane Potential bcl2_family->mito_potential cyto_c ↑ Cytochrome c Release mito_potential->cyto_c caspase9 ↑ Caspase-9 Activation cyto_c->caspase9 caspase3 ↑ Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: 2-Methylcardol Triene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcardol, a phenolic lipid constituent of Cashew Nut Shell Liquid (CNSL), is emerging as a molecule of interest in the field of drug discovery.[1][2] Like other components of CNSL, such as anacardic acid, cardanol (B1251761), and cardol, 2-methylcardol possesses a characteristic phenolic ring and a long alkyl side chain. The degree of unsaturation in this side chain gives rise to variants such as 2-Methylcardol triene, which has demonstrated significant biological activity, particularly in the realm of antiparasitic research.[3] This document provides an overview of the current understanding of this compound's application in drug discovery, including its biological activities, available quantitative data, and relevant experimental protocols.

Chemical Structure and Relationship to other CNSL Components

2-Methylcardol is structurally similar to cardol, with the addition of a methyl group on the phenolic ring. The long alkyl side chain can be saturated or unsaturated, with monoene, diene, and triene variants being identified.

CNSL_Components cluster_CNSL Cashew Nut Shell Liquid (CNSL) cluster_Methylcardol_Variants 2-Methylcardol Variants Anacardic_Acid Anacardic Acid Cardanol Cardanol Cardol Cardol Methylcardol 2-Methylcardol Methylcardol_Saturated Saturated Methylcardol->Methylcardol_Saturated Alkyl Side Chain Unsaturation Methylcardol_Monoene Monoene Methylcardol->Methylcardol_Monoene Methylcardol_Diene Diene Methylcardol->Methylcardol_Diene Methylcardol_Triene Triene Methylcardol->Methylcardol_Triene

Figure 1: Structural relationship of 2-Methylcardol and its variants to other major components of CNSL.

Biological Activities and Potential Applications

Recent studies have highlighted the potential of 2-Methylcardol and its unsaturated variants as valuable lead compounds in drug discovery programs. The primary area of investigation has been in the development of novel antiparasitic agents.

Antiparasitic Activity

Antimalarial Activity: this compound has demonstrated promising activity against the D6 strain of Plasmodium falciparum, the parasite responsible for malaria.[3] This finding suggests its potential as a scaffold for the development of new antimalarial drugs.

Schistosomicidal Activity: The diene variant, 2-Methylcardol diene, has shown significant in vitro activity against the adult worms of Schistosoma mansoni, a major causative agent of schistosomiasis.[3][4] This activity, coupled with a favorable selectivity index, underscores its potential as a schistosomicidal drug lead.

Quantitative Data Summary

The following table summarizes the reported in vitro biological activities of this compound and its diene analogue.

CompoundTarget OrganismAssayActivity MetricValueReference
This compoundPlasmodium falciparum (D6 strain)Antimalarial AssayIC505.39 µM[3]
2-Methylcardol dieneSchistosoma mansoni (Adult worms)Schistosomicidal AssayLC5014.5 µM[3][4]
2-Methylcardol dieneMammalian Cells (for selectivity)Cytotoxicity AssaySelectivity Index21.2[3][4]

Experimental Protocols

This section provides a detailed methodology for the in vitro schistosomicidal activity assay, as adapted from the literature.

Protocol 1: In Vitro Schistosomicidal Activity Assay against Schistosoma mansoni Adult Worms

Objective: To determine the lethal concentration (LC50) of this compound and its analogues against adult S. mansoni worms.

Materials:

  • This compound (or analogue) dissolved in an appropriate solvent (e.g., DMSO).

  • Adult Schistosoma mansoni worms.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • 24-well culture plates.

  • Inverted microscope.

Workflow:

Schistosomicidal_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of This compound start->prepare_compounds add_compounds Add compound dilutions to respective wells prepare_compounds->add_compounds plate_worms Plate adult S. mansoni worms in 24-well plates plate_worms->add_compounds incubate Incubate at 37°C, 5% CO2 for 24 hours add_compounds->incubate observe Observe worm motility and mortality under an inverted microscope incubate->observe calculate_lc50 Calculate LC50 value observe->calculate_lc50 end End calculate_lc50->end

Figure 2: Experimental workflow for the in vitro schistosomicidal assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in the culture medium to achieve the desired final concentrations for testing.

  • Worm Preparation: Adult S. mansoni worms are recovered from experimentally infected mice.

  • Assay Setup: Place a pair of adult worms (one male, one female) in each well of a 24-well plate containing 2 mL of supplemented RPMI-1640 medium.

  • Treatment: Add the prepared dilutions of this compound to the wells. Include a solvent control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Observation and Data Collection: After the incubation period, observe the worms under an inverted microscope. Assess mortality based on the absence of motor activity for at least 2 minutes.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 value (the concentration that causes 50% mortality of the worms) using appropriate statistical software.

Signaling Pathways: Avenues for Future Research

While the specific molecular targets and signaling pathways modulated by this compound have not yet been elucidated, its potent antiparasitic activity suggests several potential mechanisms of action that warrant further investigation.

Putative_Signaling_Pathways cluster_Parasite Parasite Cell Methylcardol_Triene This compound Mitochondrial_Function Mitochondrial Function Methylcardol_Triene->Mitochondrial_Function Disruption Enzyme_Inhibition Essential Enzyme Inhibition Methylcardol_Triene->Enzyme_Inhibition Inhibition Membrane_Integrity Membrane Integrity Methylcardol_Triene->Membrane_Integrity Disruption Calcium_Homeostasis Calcium Homeostasis Methylcardol_Triene->Calcium_Homeostasis Dysregulation Apoptosis Apoptosis/Cell Death Mitochondrial_Function->Apoptosis Enzyme_Inhibition->Apoptosis Membrane_Integrity->Apoptosis Calcium_Homeostasis->Apoptosis

Figure 3: Putative signaling pathways and cellular targets for this compound in parasitic organisms.

Potential areas of investigation for the mechanism of action of this compound include:

  • Mitochondrial Dysfunction: Many antiparasitic drugs exert their effects by disrupting mitochondrial function, leading to a decrease in energy production and ultimately cell death.

  • Enzyme Inhibition: this compound may inhibit essential parasitic enzymes that are crucial for survival and replication.

  • Membrane Disruption: The lipophilic nature of the alkyl side chain could facilitate interaction with and disruption of the parasite's cell membrane.

  • Dysregulation of Ion Homeostasis: Interference with ion channels, such as calcium channels, can lead to a loss of homeostasis and trigger apoptotic pathways.

Conclusion and Future Directions

This compound, a natural product derived from CNSL, has demonstrated significant potential as a lead compound for the development of new antiparasitic drugs. The available data on its antimalarial and the schistosomicidal activity of its diene analogue provide a strong foundation for further research. Future studies should focus on elucidating its mechanism of action, identifying its molecular targets, and conducting in vivo efficacy and toxicity studies. The structural simplicity and the potential for chemical modification of this compound make it an attractive scaffold for medicinal chemistry efforts aimed at optimizing its potency, selectivity, and pharmacokinetic properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methylcardol Triene Yield from CNSL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and optimization of 2-Methylcardol triene from Cashew Nut Shell Liquid (CNSL).

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylcardol and why is the triene variant of interest?

A1: 2-Methylcardol is a phenolic compound found in Cashew Nut Shell Liquid (CNSL), which is a byproduct of the cashew industry.[1][2] Like other phenolic lipids in CNSL, such as anacardic acid, cardanol (B1251761), and cardol, 2-Methylcardol exists as a mixture of components with side chains of varying degrees of unsaturation: saturated, monoene, diene, and triene. The triene variant possesses three double bonds in its C15 alkyl side chain, making it a highly unsaturated molecule. This high degree of unsaturation offers reactive sites for chemical modifications, making it a valuable precursor for the synthesis of various polymers and bioactive molecules.

Q2: Which type of CNSL is the best starting material for extracting this compound?

A2: Natural CNSL, obtained through cold solvent extraction, is the recommended starting material.[3] This method avoids the high temperatures used in the production of technical CNSL, which can cause decarboxylation of anacardic acid to cardanol and polymerization of the unsaturated side chains.[3][4] Preserving the natural composition of the oil is crucial for maximizing the yield of unsaturated compounds like this compound.

Q3: What is the typical concentration of 2-Methylcardol in CNSL?

A3: 2-Methylcardol is a minor component of CNSL. While the exact percentage can vary depending on the source of the cashew nuts and the extraction method, it is generally found in trace amounts. Technical CNSL, for instance, may contain traces of 2-methylcardol.[2]

Troubleshooting Guide

Problem 1: Low overall yield of CNSL.

Possible Cause Troubleshooting Step
Inefficient Solvent Different solvents exhibit varying efficiencies in extracting CNSL. Acetone (B3395972) has been reported to yield a high amount of CNSL compared to other solvents like hexane (B92381) and methanol.[5][6]
Insufficient Extraction Time The extraction process, particularly with a Soxhlet apparatus, requires adequate time for the solvent to fully penetrate the cashew nut shell matrix. Ensure the extraction is run for a sufficient number of cycles.
Improper Particle Size The cashew nut shells should be crushed to a suitable particle size to increase the surface area available for solvent extraction.
Inadequate Agitation If performing a batch extraction, ensure proper agitation to facilitate the mass transfer of CNSL into the solvent.

Problem 2: Suspected degradation or low yield of this compound.

Possible Cause Troubleshooting Step
High Extraction Temperature High temperatures can lead to the polymerization and degradation of unsaturated side chains. When using a Soxhlet extractor, choose a solvent with a lower boiling point. Supercritical CO2 extraction at moderate temperatures (e.g., 40-60°C) can be a milder alternative.[7][8]
Use of Technical CNSL Technical CNSL is produced using heat, which can degrade the triene side chain. Always start with natural CNSL extracted under mild, cold conditions.[3]
Oxidative Degradation The triene side chain is susceptible to oxidation. It is advisable to conduct the extraction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Inefficient Separation from other Phenols Due to their similar polarities, separating the different phenolic components of CNSL can be challenging.[9] Optimize your chromatographic separation method to achieve better resolution of 2-Methylcardol from other components.

Data Presentation

Table 1: Effect of Different Solvents on CNSL Yield (Soxhlet Extraction)

Solvent Boiling Point (°C) Relative CNSL Yield Reference
Acetone56High[5][6]
n-Hexane69Moderate[5]
Methanol65Low[6]
Water/Methanol (50/50 w/w)-High[10]
Water100Moderate[10]

Table 2: Typical Composition of Natural vs. Technical CNSL

Component Natural CNSL (Solvent Extracted) Technical CNSL (Heat Extracted) Reference
Anacardic Acid60-70%0-2%[3][4]
Cardanol~10%60-65%[3]
Cardol15-20%15-20%[3]
2-MethylcardolTracesTraces[2]
Polymeric MaterialLow~10%[3]

Experimental Protocols

Protocol 1: Soxhlet Extraction of Natural CNSL

  • Preparation: Crush dried cashew nut shells into small pieces (2-5 mm).

  • Loading: Place 50 g of the crushed shells into a cellulose (B213188) thimble and insert it into the main chamber of a Soxhlet extractor.

  • Solvent Addition: Add 250 mL of acetone to a round-bottom flask attached to the extractor.[6]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the thimble containing the cashew nut shells. The solvent will fill the thimble and extract the CNSL. Once the side arm is full, the solvent and extracted CNSL will siphon back into the round-bottom flask.

  • Duration: Allow the extraction to run for at least 30 hours to ensure complete extraction.[8]

  • Solvent Recovery: After extraction, remove the thimble and recover the solvent using a rotary evaporator to obtain the crude natural CNSL.

Protocol 2: Separation of Phenolic Components by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude natural CNSL in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in n-hexane. Start with pure n-hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect the eluting fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Component Identification: The different phenolic compounds will elute based on their polarity. Cardanol (less polar) will elute first, followed by 2-Methylcardol, and then the more polar cardol and anacardic acid.

  • Purification: Combine the fractions containing the desired 2-Methylcardol and evaporate the solvent to obtain the purified compound. Further purification may be necessary using preparative HPLC.

Visualizations

CNSL_Extraction_Workflow cluster_extraction CNSL Extraction cluster_purification Purification start Crushed Cashew Nut Shells soxhlet Soxhlet Extraction (Acetone) start->soxhlet Load evaporation Solvent Evaporation soxhlet->evaporation Extract crude_cnsl Crude Natural CNSL evaporation->crude_cnsl Yields column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude_cnsl->column_chromatography Load fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection Elute component_separation Separated Phenols (Cardanol, 2-Methylcardol, Cardol, etc.) fraction_collection->component_separation Isolate final_product Purified this compound component_separation->final_product Further Purification (HPLC) Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound? cause1 High Extraction Temperature? start->cause1 cause2 Oxidative Degradation? start->cause2 cause3 Inefficient Separation? start->cause3 solution1 Use lower boiling point solvent or supercritical CO2 extraction. cause1->solution1 If yes solution2 Use inert atmosphere (N2/Ar) and degassed solvents. cause2->solution2 If yes solution3 Optimize chromatography gradient and consider preparative HPLC. cause3->solution3 If yes

References

Technical Support Center: Purification of 2-Methylcardol Triene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methylcardol triene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from Cashew Nut Shell Liquid (CNSL).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a naturally occurring alkylresorcinol found as a minor component in Cashew Nut Shell Liquid (CNSL).[1][2] Like other alkylphenols from CNSL, it is being investigated for various biological activities. For research and drug development, high purity of the active pharmaceutical ingredient (API) is crucial to ensure accurate biological and toxicological assessments, understand its mechanism of action, and meet regulatory standards. Impurities can lead to misleading experimental results and potential side effects.

Q2: What are the main components of Cashew Nut Shell Liquid (CNSL) that can be impurities?

A2: CNSL is a complex mixture of phenolic lipids. The main components, which are the primary sources of impurities when isolating this compound, are anacardic acids, cardanols, and cardols. Each of these exists as a mixture of saturated, monoene, diene, and triene side chains.[1][3] Technical CNSL, which has been heat-treated, will have a higher concentration of cardanol (B1251761) due to the decarboxylation of anacardic acid.[1][4]

Q3: What is the key physicochemical property of 2-Methylcardol that aids in its separation from other CNSL components?

A3: 2-Methylcardol is the most polar among the major phenolic components of CNSL (cardanol, cardol, and 2-methylcardol).[2] This higher polarity is the primary property exploited in chromatographic separation techniques to isolate it from the less polar cardanol and cardol.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of phenolic compounds like this compound.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and purity assessment, including quantitative NMR (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for analyzing the composition of CNSL components.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor Separation of this compound from Cardol

Symptoms:

  • Overlapping peaks in the HPLC chromatogram for this compound and cardol.

  • Fractions collected from column chromatography contain a mixture of both compounds.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Solvent System Polarity 2-Methylcardol is more polar than cardol. If the solvent system is too polar, both compounds will elute quickly with poor resolution. If it's not polar enough, the peaks may be broad and still overlap. Action: Systematically decrease the polarity of the mobile phase. For normal-phase chromatography (e.g., silica (B1680970) gel), this means reducing the percentage of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system).
Column Overloading Injecting too much crude CNSL extract onto the column can lead to broad, tailing peaks and poor separation. Action: Reduce the amount of sample loaded onto the column. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight for flash chromatography.
Incorrect Stationary Phase While silica gel is commonly used, its activity can vary. For highly polar compounds, a less active or deactivated silica gel might be beneficial. Action: Consider using a different grade of silica gel or deactivating the silica gel by adding a small percentage of water or triethylamine (B128534) to the mobile phase. Alternatively, reversed-phase chromatography (e.g., C18) can be explored, where this compound would elute earlier than the less polar components.
Issue 2: Low Yield of this compound

Symptoms:

  • The amount of purified this compound obtained is significantly lower than expected based on the composition of the starting material.

Possible Causes and Solutions:

Possible Cause Solution
Compound Degradation on Stationary Phase Phenolic compounds can be sensitive to acidic silica gel, leading to degradation during chromatography. Action: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to the stationary phase, especially if the mobile phase is not polar enough to elute them. Action: After the main elution, flush the column with a highly polar solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) to check for any retained compound.
Fractions Collected Too Broadly or Narrowly If the fractions are collected in large volumes, the desired compound might be diluted with impurities. If collected too narrowly, some of the product might be missed. Action: Monitor the elution closely using thin-layer chromatography (TLC) for every few fractions to accurately identify and pool the fractions containing the pure compound.
Issue 3: Presence of Polymeric Material in the Purified Sample

Symptoms:

  • A baseline rise in the HPLC chromatogram.

  • A sticky, non-crystalline residue after solvent evaporation.

Possible Causes and Solutions:

Possible Cause Solution
Co-elution of Polymeric Impurities Polymeric materials are common in technical CNSL and can be difficult to separate. Action: A pre-purification step can be beneficial. Dissolving the crude CNSL in a non-polar solvent like hexane and filtering can help remove some of the more polar, gummy polymeric material.[6] Alternatively, a size-exclusion chromatography step could be considered.
Sample Degradation/Polymerization During Purification Exposure to heat, light, or air during long purification processes can cause some phenolic compounds to polymerize. Action: Minimize the duration of the purification process and protect the sample from light and heat. Use freshly distilled solvents to avoid peroxides that can initiate polymerization.

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Enrichment of this compound

This protocol is designed for the initial enrichment of this compound from crude technical CNSL.

1. Preparation of the Sample: a. Dissolve 10 g of technical CNSL in 50 mL of n-hexane. b. Stir for 15 minutes and then filter to remove any precipitated polymeric material. c. Evaporate the hexane under reduced pressure to obtain the pre-cleaned CNSL extract.

2. Preparation of the Column: a. Use a glass column with a diameter of 5 cm. b. Prepare a slurry of 200 g of silica gel (60-120 mesh) in n-hexane. c. Pack the column with the slurry, ensuring no air bubbles are trapped. d. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the stationary phase.

3. Loading the Sample: a. Dissolve the pre-cleaned CNSL extract in a minimal amount of dichloromethane. b. Add 5 g of silica gel to this solution and evaporate the solvent to obtain a dry powder. c. Carefully add the dry sample-adsorbed silica gel to the top of the packed column.

4. Elution: a. Start the elution with n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

  • 500 mL of n-hexane (to elute non-polar compounds)
  • 1000 mL of n-hexane:ethyl acetate (95:5) (to elute cardanols)
  • 1000 mL of n-hexane:ethyl acetate (90:10) (to elute cardols)
  • 1500 mL of n-hexane:ethyl acetate (85:15) (to elute 2-Methylcardol rich fractions) b. Collect fractions of 50 mL. c. Monitor the fractions by TLC using a mobile phase of n-hexane:ethyl acetate (80:20) and visualizing with a UV lamp and/or an anisaldehyde stain.

5. Pooling and Concentration: a. Identify the fractions containing this compound with minimal impurities. b. Pool the desired fractions and evaporate the solvent under reduced pressure to obtain the enriched this compound fraction.

Protocol 2: Preparative HPLC for High-Purity this compound

This protocol is for the final purification of the enriched this compound fraction.

1. System Preparation: a. Use a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm). b. The mobile phase can be a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to improve peak shape.

2. Method Development on Analytical Scale: a. First, optimize the separation on an analytical C18 column (e.g., 150 x 4.6 mm, 5 µm) with a mobile phase gradient (e.g., 70% to 95% acetonitrile in water over 30 minutes). b. Identify the retention time of this compound.

3. Scale-up to Preparative Scale: a. Scale up the flow rate and injection volume according to the column dimensions. b. Dissolve the enriched this compound fraction in the initial mobile phase composition. c. Inject the sample onto the preparative column.

4. Fraction Collection: a. Collect fractions based on the UV detector signal corresponding to the retention time of this compound.

5. Purity Analysis and Post-Purification: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the high-purity fractions. c. Evaporate the acetonitrile under reduced pressure and then lyophilize to remove the water.

Quantitative Data Summary

The following table can be used to log and compare the results of different purification methods. Due to the limited specific data for this compound in the literature, this serves as a template for researchers.

Purification Method Starting Material Amount of Starting Material (g) Amount of Purified Product (mg) Purity (%) Recovery (%)
Flash ChromatographyCrude CNSL10
Prep HPLC (Run 1)Enriched Fraction
Prep HPLC (Run 2)Enriched Fraction
CrystallizationPrep HPLC Purified

Visualizations

Experimental Workflow

experimental_workflow start Crude CNSL pre_purification Pre-purification (Hexane Wash) start->pre_purification flash_chrom Flash Column Chromatography (Silica Gel) pre_purification->flash_chrom Removes Polymers hplc_analysis Purity Check (Analytical HPLC) flash_chrom->hplc_analysis Enriched Fraction prep_hplc Preparative HPLC (C18) hplc_analysis->prep_hplc Proceed if Purity < 95% pure_product High-Purity This compound hplc_analysis->pure_product If Purity > 95% final_purity Final Purity Analysis prep_hplc->final_purity Purified Fractions final_purity->pure_product troubleshooting_logic start Poor Purification Result check_separation Low Resolution? start->check_separation check_yield Low Yield? check_separation->check_yield No optimize_solvent Optimize Solvent System check_separation->optimize_solvent Yes check_impurities Other Impurities? check_yield->check_impurities No check_degradation Check for Degradation check_yield->check_degradation Yes pre_purify Add Pre-purification Step check_impurities->pre_purify Yes reduce_load Reduce Sample Load optimize_solvent->reduce_load strong_elution Flush with Strong Solvent check_degradation->strong_elution

References

Technical Support Center: Overcoming Solubility Challenges of 2-Methylcardol Triene in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-Methylcardol triene during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic lipid found in cashew nut shell liquid (CNSL).[1][2] Like many hydrophobic natural products, it has poor aqueous solubility, which can lead to precipitation in biological assays, resulting in inaccurate and irreproducible data.[3]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A4: You can perform a solubility test by preparing serial dilutions of your this compound stock solution in your assay medium. After a short incubation, visually inspect for any signs of precipitation or measure the absorbance at a wavelength around 600-650 nm to detect light scattering caused by insoluble particles. The highest concentration that remains clear is your maximum working soluble concentration.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer or Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my aqueous assay buffer or cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted. Here are several solutions to troubleshoot this issue:

  • Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous solution, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture media or buffer. Then, add this intermediate dilution to the final volume. Adding the compound dropwise while gently vortexing can also help prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound. Solubility of many hydrophobic compounds increases with temperature.

  • Lower the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try testing a lower final concentration.

  • Use a Co-solvent: For some assays, using a co-solvent system can improve solubility. For instance, preparing the final dilution in a buffer containing a small, cell-tolerated percentage of ethanol may help. Cardanol triene, a closely related compound, has a solubility of approximately 0.5 mg/ml in a 1:1 solution of ethanol:PBS (pH 7.2).[3]

Issue 2: Compound Precipitates Over Time in the Incubator

Question: My assay plate looked fine initially, but after a few hours of incubation, I can see a precipitate in the wells. What could be the reason?

Answer: Delayed precipitation can be caused by several factors:

  • Metastable Supersaturation: The initial solution may have been supersaturated, and over time, the compound begins to crystallize out of solution. The troubleshooting steps for immediate precipitation can also help here.

  • Interaction with Media Components: this compound might be interacting with components in the cell culture medium, such as proteins or salts, leading to the formation of insoluble complexes.

  • Temperature Fluctuations: Minor temperature changes within the incubator can sometimes affect the solubility of sensitive compounds.

To address this, consider the following:

  • Stability Test: Test the stability of this compound in your specific medium over the full time course of your experiment at 37°C to determine if precipitation occurs.

  • Formulation Strategies: For longer-term experiments, consider using formulation strategies such as encapsulation in cyclodextrins or lipid-based delivery systems to enhance and maintain solubility.

Data Presentation

Table 1: Solubility of this compound and a Related Compound

CompoundSolventSolubility
This compoundDMSO~15 mg/mL
DMF~20 mg/mL
Ethanol~22 mg/mL
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL
Cardanol trieneDMSO~15 mg/mL[3]
DMF~20 mg/mL[3]
Ethanol~22 mg/mL[3]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[3]

Table 2: Reported Biological Activities of this compound

ActivityAssay SystemIC50 / Effective Concentration
AntiplasmodialPlasmodium falciparum D6 strainIC50 = 5.39 µM
α-Glucosidase Inhibitionin vitroIC50 = 39.6 µM
SchistosomicidalAdult S. mansoni worms100% mortality at 100 µM after 24h

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Store the stock solution at -20°C.

  • Create an Intermediate Dilution: On the day of the experiment, pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Prepare an intermediate dilution of the 10 mM stock solution in the pre-warmed medium. The concentration of this intermediate dilution will depend on your final desired concentrations. For example, to achieve final concentrations ranging from 1-100 µM, you could prepare a 1 mM intermediate stock.

  • Prepare Final Working Solutions: Add the appropriate volume of the intermediate dilution to your assay wells containing cells and medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.

  • Control Wells: Prepare vehicle control wells containing the same final concentration of DMSO as the test wells.

Protocol 2: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol is adapted for testing hydrophobic compounds like this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your intermediate stock as described in Protocol 1. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualization

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution in Pre-warmed Medium stock->intermediate working Final Working Solutions intermediate->working treat Treat Cells with Working Solutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read Measure Signal (e.g., Absorbance) incubate_reagent->read

Caption: Workflow for using this compound in cell-based assays.

troubleshooting_tree cluster_solutions_immediate Immediate Precipitation Solutions cluster_solutions_delayed Delayed Precipitation Solutions start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, immediately delayed Delayed Precipitation start->delayed Yes, after time optimize_dilution Optimize Dilution Method immediate->optimize_dilution prewarm Pre-warm Medium immediate->prewarm lower_conc Lower Final Concentration immediate->lower_conc cosolvent Use a Co-solvent immediate->cosolvent stability_test Perform Stability Test delayed->stability_test formulation Consider Formulation Strategies delayed->formulation

Caption: Troubleshooting decision tree for precipitation issues.

Caption: Potential signaling pathways inhibited by this compound.

References

Technical Support Center: Quantification of 2-Methylcardol Triene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Methylcardol triene using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a critical step in preparing this compound for GC-MS analysis. As a phenolic lipid, this compound is not sufficiently volatile and is thermally labile. Derivatization, typically through silylation, replaces the active hydrogen on the phenolic hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[1][2] This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and preventing degradation in the hot GC inlet.[1][2] A common and effective derivatizing reagent for this purpose is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[1][2][3]

Q2: What type of GC column is most suitable for this compound analysis?

A2: The choice of GC column is crucial for achieving good separation of this compound from other components in the sample matrix. A non-polar or semi-polar capillary column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are a good starting point as they separate compounds primarily based on their boiling points and are robust for a wide range of applications. For complex samples, a longer column (e.g., 30 m) with a smaller internal diameter (e.g., 0.25 mm) will provide higher resolution.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The identity of the this compound peak can be confirmed by its mass spectrum. After silylation, you should look for the molecular ion ([M]+) of the derivatized molecule. For a 2-Methylcardol with a triene side chain, the molecular weight will increase by 72 atomic mass units (amu) for each silyl (B83357) group added. The fragmentation pattern in the mass spectrum is also a key identifier. While a library spectrum for silylated this compound may not be available, you can look for characteristic fragments of silylated phenols and long-chain unsaturated hydrocarbons. A common fragment for TMS-derivatized phenols is a strong ion at m/z 268. The presence of a molecular ion at m/z 330 has been reported for a 2-Methylcardol with two double bonds, which can serve as a reference point.[3]

Q4: What is the role of an internal standard in the quantification of this compound?

A4: An internal standard (IS) is essential for accurate and precise quantification.[4][5][6][7][8] It is a compound with similar chemical properties to this compound that is added in a known amount to both the calibration standards and the unknown samples. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.[4][5][6][7][8] An ideal internal standard would be an isotopically labeled version of this compound (e.g., deuterated). If that is not available, a structurally similar compound that is not present in the sample can be used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound by GC-MS.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion. Increase the reaction time or temperature, or use a catalyst if necessary. Ensure the sample is free of moisture, as water can consume the derivatization reagent.
Active Sites in the GC System Active sites in the inlet liner, column, or detector can cause peak tailing for polar compounds like phenols. Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the first few centimeters of the column or replace it.[9][10]
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Improper Column Installation If the column is installed too low or too high in the inlet or detector, it can cause peak shape issues.[9] Ensure the column is installed according to the manufacturer's instructions.
Solvent-Stationary Phase Mismatch A mismatch in polarity between the injection solvent and the GC column's stationary phase can cause peak distortion.[9][11] Ensure the solvent is compatible with the column phase.
Problem 2: Low or No Signal (Poor Sensitivity)
Possible Cause Suggested Solution
Analyte Degradation This compound can degrade at high temperatures if not properly derivatized. Confirm complete derivatization and consider lowering the inlet temperature.
Leak in the System A leak in the GC system can significantly reduce sensitivity. Check for leaks at the septum, column fittings, and other connections using an electronic leak detector.
Contaminated Ion Source A dirty ion source in the mass spectrometer will result in poor sensitivity. The ion source may need to be cleaned according to the manufacturer's instructions.
Incorrect MS Settings Ensure the mass spectrometer is set to the correct acquisition mode (e.g., Selected Ion Monitoring - SIM for higher sensitivity) and that the correct ions for this compound are being monitored.
Sample Loss During Preparation The analyte may be lost during extraction or other sample preparation steps. Optimize the extraction procedure and consider using a different extraction solvent or technique.
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Suggested Solution
Inconsistent Injection Volume If using manual injection, inconsistencies can lead to variable results. Use an autosampler for improved precision.[12] If an autosampler is used, check the syringe for air bubbles or leaks.
Variable Derivatization Efficiency Ensure the derivatization conditions (reagent volume, temperature, time) are consistent for all samples and standards.
Matrix Effects Components of the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement. Prepare calibration standards in a matrix that matches the sample matrix as closely as possible, or use the standard addition method.
Instrument Drift The performance of the GC-MS can drift over time. Calibrate the instrument regularly and run quality control samples throughout the analytical batch to monitor performance.
Improper Internal Standard Use Ensure the internal standard is added at the same concentration to all samples and standards early in the sample preparation process to account for any losses.[6][8]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of phenolic compounds, which can be used as a benchmark for a this compound assay.

Validation Parameter Typical Performance
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Note: These values are representative and may vary depending on the specific instrument, method, and sample matrix.[13][14][15][16][17][18][19]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization
  • Extraction: Extract the lipid fraction containing this compound from the sample matrix using an appropriate solvent (e.g., ethyl acetate, hexane).

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a silylation reagent such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.

    • Vortex the mixture for 1 minute.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the sample to room temperature before GC-MS analysis.

Protocol 2: GC-MS Analysis
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion and at least two characteristic fragment ions for the silylated this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Lipid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Silylation Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues start Problem with GC-MS Data? peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape Yes sensitivity Low or No Signal start->sensitivity Yes reproducibility Inconsistent Results start->reproducibility Yes check_deriv Check Derivatization (Complete? Dry?) peak_shape->check_deriv check_system Check for Active Sites (Liner, Column) check_deriv->check_system check_load Check for Overload (Dilute Sample) check_system->check_load check_leaks Check for Leaks sensitivity->check_leaks check_source Clean Ion Source check_leaks->check_source check_ms_settings Verify MS Settings (SIM) check_source->check_ms_settings check_injection Check Autosampler/ Injection Technique reproducibility->check_injection check_matrix Evaluate Matrix Effects check_injection->check_matrix check_is Verify Internal Standard Addition check_matrix->check_is

Caption: Troubleshooting decision tree for GC-MS analysis.

References

Minimizing interference from other phenolic lipids in CNSL analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other phenolic lipids during the analysis of Cashew Nut Shell Liquid (CNSL).

Frequently Asked Questions (FAQs)

Q1: What are the main components of CNSL that can interfere with each other during analysis?

Natural Cashew Nut Shell Liquid (CNSL) is a complex mixture of four main phenolic lipid components: anacardic acid, cardanol (B1251761), cardol, and a small amount of 2-methylcardol.[1][2][3][4] Each of these components exists as a mixture of compounds with varying degrees of unsaturation (monoene, diene, and triene) in their long C15 aliphatic side chain.[5][6][7][8] This structural similarity and complexity are the primary sources of interference, making it challenging to separate and quantify individual components.[2]

Q2: Which analytical techniques are most suitable for CNSL analysis?

The most common and effective techniques for analyzing CNSL are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC is excellent for separating and quantifying the non-volatile components of CNSL, particularly for analyzing anacardic acids without causing thermal degradation.[9][10]

  • GC-MS is a powerful technique for identifying and quantifying the volatile components of CNSL. However, it requires a derivatization step to analyze non-volatile compounds like anacardic acid.[1][2]

  • NMR spectroscopy is used for structural elucidation of the CNSL components, helping to identify the aromatic structures and the degree of unsaturation in the alkyl side chains.[3][7][8][11]

Q3: Why is derivatization, such as silylation, necessary for the GC-MS analysis of CNSL?

Derivatization is crucial for GC-MS analysis of CNSL to make the phenolic lipids, especially anacardic acid, more volatile and thermally stable.[1][2] Anacardic acid is thermolabile and tends to decarboxylate into cardanol at the high temperatures used in the GC injector.[6][12] Silylation, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), replaces the active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.[1][2][13] This process prevents decarboxylation, increases volatility, and results in well-resolved, sharp chromatographic peaks without interference, allowing for accurate simultaneous determination of all CNSL components.[2]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Troubleshooting Steps
Poor peak separation between anacardic acid, cardol, and cardanol. Inadequate mobile phase composition.Optimize the mobile phase. A common mobile phase for reversed-phase HPLC is a mixture of acetonitrile, water, and an acid like acetic acid to maintain a pH of around 3.0.[5][10] Adjusting the ratio (e.g., 80:20:1 v/v/v of Acetonitrile:Water:Acetic Acid) can significantly improve selectivity and resolution.[5][10]
Column degradation.Ensure the C18 column is in good condition. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Broad or tailing peaks. Inappropriate pH of the mobile phase.The presence of acetic acid in the mobile phase is critical to suppress the ionization of the carboxylic acid group on anacardic acid, leading to sharper peaks.[10]
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the HPLC pump for consistent flow rate delivery. A stable system provides reproducible retention times.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Cause Troubleshooting Steps
Absence or very small peaks for anacardic acid. Thermal decarboxylation in the injector port.Anacardic acid is not stable at high temperatures. It is essential to perform a derivatization step (silylation) before injection to convert it into a more stable and volatile compound.[1][2]
Poorly resolved peaks for different alkyl phenols (cardanol, cardol, etc.). Incomplete derivatization.Ensure the silylation reaction goes to completion. Use a derivatizing reagent like MSTFA diluted with anhydrous pyridine (B92270) and incubate the sample (e.g., at 60°C for 45 minutes) to ensure all active hydrogens are replaced.[2]
Inadequate GC temperature program.Optimize the temperature program of the GC oven to improve the separation of compounds with different boiling points.
Interference from fatty acids. Co-elution of similar compounds.The developed GC-MS method with silylation is also specified for the detection of fatty acids.[1] Adjusting the temperature ramp rate can help separate these from the phenolic lipids of interest.

Quantitative Data Summary

The composition of CNSL can vary depending on the extraction method and geographical source.[5][14] Natural CNSL, typically extracted using solvents at room temperature, has a different composition than technical CNSL, which is obtained through high-temperature processes.[5][12]

Component Typical Composition in Natural CNSL (%) Notes
Anacardic Acid60 - 70%The primary component in cold-extracted or solvent-extracted CNSL.[12][14][15]
Cardol15 - 20%A resorcinolic lipid that is also a major constituent.[15]
Cardanol~10%Present in smaller amounts in natural CNSL but is the main component of "technical CNSL" due to the decarboxylation of anacardic acid during heat extraction.[5][15]
2-MethylcardolTracesA minor component in the mixture.[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of CNSL

This protocol is adapted for the quantification of anacardic acids.[10]

  • Sample Preparation:

    • Accurately weigh 1 gram of CNSL.

    • Dissolve in 100 mL of methanol (B129727) and sonicate to ensure complete dissolution.[9]

    • Filter the solution through a 0.45 µm syringe filter.

    • Perform serial dilutions as necessary to bring the concentration within the calibration range (e.g., 25-1000 µg/mL).[9][10]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid (e.g., 80:20:1 v/v/v), adjusted to pH 3.0.[10]

    • Flow Rate: 1.0 - 1.5 mL/min.[5]

    • Detection Wavelength: 280 nm.[5]

    • Injection Volume: 20-30 µL.[5]

  • Quantification:

    • Prepare a standard curve using an external standard of the target analyte (e.g., anacardic acid triene).[10]

    • Calculate the concentration of the analyte in the sample by comparing its peak area to the standard curve.

Protocol 2: GC-MS Analysis of CNSL with Silylation

This protocol is designed for the simultaneous analysis of all major phenolic lipid components.[1][2]

  • Sample Preparation & Extraction:

    • Extract CNSL from ground cashew nut shell powder using methanol.

    • Centrifuge the mixture and evaporate the supernatant to dryness under reduced pressure.[2]

  • Derivatization (Silylation):

    • To the dried extract, add the derivatizing reagent. A common reagent is N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) diluted 1:1 with anhydrous pyridine.[1][2]

    • Incubate the mixture at 60°C for 45 minutes to ensure complete silylation.[2]

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer detector.

    • Column: A non-polar capillary column such as a DB-1MS (or similar, e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Carrier Gas: Helium.[2]

    • Injector Temperature: 250 - 280°C.

    • Oven Temperature Program: Start at 50°C, then ramp up to 320°C at a rate of 25°C/min, and hold for 20 minutes.[13] (Note: The program should be optimized for the specific instrument and column).

    • Mass Spectrometer: Operate in full scan mode (e.g., m/z 50-600) for identification.

  • Data Analysis:

    • Identify the silylated derivatives of anacardic acid, cardanol, cardol, and other components by comparing their mass spectra with spectral libraries and literature data.[13] The silylation provides well-resolved peaks, allowing for clear identification and quantification.[2]

Visualized Workflow

The following diagram illustrates a logical workflow for selecting an analytical method and minimizing interference in CNSL analysis.

CNSL_Analysis_Workflow cluster_start cluster_goal cluster_hplc cluster_gcms start CNSL Sample goal What is the primary analytical objective? start->goal hplc_method HPLC Method (Ideal for Anacardic Acid) goal->hplc_method  Quantify Thermally Labile Compounds gcms_method GC-MS Method (Comprehensive Profile) goal->gcms_method  Simultaneous Profile of All Components   hplc_prep Sample Prep: Dilute in Methanol, Filter hplc_method->hplc_prep hplc_opt Optimize Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 80:20:1, pH 3.0) hplc_prep->hplc_opt hplc_result Result: Quantified, Non-degraded Anacardic Acid & Others hplc_opt->hplc_result gcms_prep Sample Prep: Solvent Extraction gcms_method->gcms_prep gcms_deriv Crucial Step: Derivatization (Silylation) with MSTFA gcms_prep->gcms_deriv gcms_opt Optimize GC Program: Temperature Ramp gcms_deriv->gcms_opt gcms_result Result: Simultaneous detection of all phenolic lipid classes gcms_opt->gcms_result

Caption: Workflow for minimizing interference in CNSL analysis.

References

Technical Support Center: Scalable Purification of 2-Methylcardol Triene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable purification of 2-Methylcardol triene, a minor but potentially valuable phenolic lipid found in Cashew Nut Shell Liquid (CNSL). The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable methods for purifying this compound from CNSL?

A1: The most viable scalable purification strategies for this compound from CNSL are multi-step processes that typically involve an initial extraction followed by chromatographic separation. The key methods are:

  • Solvent Extraction: This is often the first step to separate the major phenolic constituents of CNSL. A common method involves treating technical CNSL with a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521), followed by extraction with hexane (B92381) to separate cardanol (B1251761) and its derivatives (including 2-Methylcardol) from the more polar cardol.[1][2][3]

  • Flash Column Chromatography: This is a highly effective and scalable technique for separating the different components of the cardanol-rich fraction.[4] Reversed-phase flash chromatography using a C18 stationary phase is particularly well-suited for separating the various unsaturated forms (monoene, diene, and triene) of cardanol and 2-Methylcardol.

  • Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of sensitive compounds. This makes it a promising method for the purification of potentially unstable polyunsaturated compounds like this compound.[5]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in purifying this compound stem from its low abundance in CNSL and its chemical instability:

  • Low Concentration: 2-Methylcardol is a minor component of technical CNSL, making its isolation in high yield challenging.[4]

  • Structural Similarity to Other Components: 2-Methylcardol and its various unsaturated forms are structurally very similar to the much more abundant cardol and cardanol isomers, making chromatographic separation difficult.

  • Instability of the Triene Moiety: The polyunsaturated side chain of this compound is susceptible to oxidation and polymerization, especially when exposed to heat, light, and oxygen.[6] This can lead to degradation of the target compound and the formation of impurities.

  • Co-elution of Isomers: Geometric and positional isomers of the unsaturated side chain can be difficult to separate using standard chromatographic techniques.[7]

Q3: How can I monitor the purity of this compound during purification?

A3: A combination of analytical techniques is recommended for monitoring purity:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is the most common and effective method for assessing the purity of phenolic lipids from CNSL.[4][7][8][9] An isocratic mobile phase of acetonitrile, water, and acetic acid is often used.

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method for qualitatively monitoring the progress of column chromatography and identifying fractions containing the target compound.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the different components in a fraction, providing information on both purity and the identity of any impurities.[4]

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during the scalable purification of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete initial extraction from CNSL. Optimize the solvent system and the number of extractions in the initial liquid-liquid extraction step to ensure maximum recovery of the cardanol/2-Methylcardol fraction.[1][3]
Degradation during purification. Polyunsaturated phenols are prone to oxidation.[6] Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. Consider adding an antioxidant like ascorbic acid to the extraction solvents and mobile phases.[10] Perform all purification steps at low temperatures and protect fractions from light.
Irreversible adsorption on the stationary phase. If using silica (B1680970) gel chromatography, the acidic nature of the silica can cause degradation of sensitive compounds. Consider using a less acidic stationary phase or switching to a reversed-phase (C18) or a liquid-liquid technique like counter-current chromatography.
Co-elution with major components. Optimize the gradient profile in flash chromatography. A shallower gradient around the elution time of this compound can improve resolution from the more abundant cardanol triene.
Problem 2: Poor Chromatographic Separation
Possible Cause Troubleshooting Step
Inappropriate stationary phase. For separating the unsaturated isomers, a reversed-phase C18 stationary phase is generally more effective than normal-phase silica gel.
Suboptimal mobile phase. Systematically screen different solvent systems. For reversed-phase chromatography, varying the ratio of acetonitrile/methanol to water and the percentage of acetic acid can significantly impact selectivity.[4][9]
Column overloading. Reduce the amount of crude material loaded onto the column. Overloading leads to broad, overlapping peaks.
Presence of geometric isomers. The separation of geometric isomers can be challenging.[7] Specialized chromatographic techniques or different stationary phases may be required.
Problem 3: Product Instability and Degradation
Possible Cause Troubleshooting Step
Oxidation. The triene functionality is highly susceptible to oxidation.[6] After purification, immediately evaporate the solvent under reduced pressure at a low temperature. Store the purified compound under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.
Polymerization. Phenolic compounds can polymerize, especially at elevated temperatures.[11] Avoid excessive heat during all processing steps, including solvent evaporation.
Acid or base-catalyzed degradation. Be mindful of the pH of your mobile phase and any aqueous solutions used during workup. Phenolic compounds can be unstable under strongly acidic or basic conditions.[12]

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of cardanol triene from CNSL using flash chromatography, which can serve as a benchmark for the purification of the structurally similar this compound. Note that specific yields for this compound are not widely reported due to its low abundance.

ParameterValueReference
Starting Material Technical Grade CNSL[4]
Purification Method Reversed-Phase Flash Chromatography (C18)[4]
Mobile Phase Acetonitrile/Water/Acetic Acid (80:20:1, v/v/v)[4]
Purity of Cardanol Triene Fraction >82% (as determined by HPLC)[4]
Solvent Recovery Up to 82%[4]

Experimental Protocols

Protocol 1: Gram-Scale Purification of Cardanol Triene via Flash Chromatography

This protocol is adapted from a published method for the purification of cardanol fractions and can be optimized for the isolation of this compound.[4]

  • Preparation of Crude Cardanol Fraction:

    • Start with technical grade CNSL, which contains cardanol, cardol, and 2-Methylcardol.

    • Perform a liquid-liquid extraction to separate the less polar cardanol/2-Methylcardol fraction from the more polar cardol. A common method involves dissolving the CNSL in a methanol/ammonium hydroxide solution and extracting with hexane.[1]

  • Flash Chromatography Setup:

    • Stationary Phase: C18 reversed-phase silica gel.

    • Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 80:20:1 v/v/v). All solvents should be HPLC grade and degassed.

    • Column: A pre-packed C18 flash chromatography column.

  • Purification:

    • Dissolve the crude cardanol fraction in a minimal amount of the mobile phase or a compatible solvent.

    • Load the sample onto the column.

    • Run the chromatography using a gradient or isocratic elution, monitoring the eluent with a UV detector at 280 nm.

    • Collect fractions based on the UV chromatogram. The triene components are typically the first to elute in a reversed-phase system.

  • Post-Purification Processing:

    • Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

    • Store the purified product under an inert atmosphere at low temperature and protected from light.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Technical CNSL extraction Solvent Extraction (e.g., Hexane/Methanol-NH4OH) start->extraction cardanol_fraction Crude Cardanol/ 2-Methylcardol Fraction extraction->cardanol_fraction flash_chrom Reversed-Phase Flash Chromatography (C18) cardanol_fraction->flash_chrom fractions Collect Fractions flash_chrom->fractions hplc_analysis HPLC Purity Analysis fractions->hplc_analysis hplc_analysis->flash_chrom Repurify pure_product Pure 2-Methylcardol Triene hplc_analysis->pure_product Purity > 95%

Caption: A generalized workflow for the scalable purification of this compound from technical CNSL.

Troubleshooting Logic for Low Product Purity

troubleshooting_purity start Low Purity of This compound (Post-Chromatography) check_separation Review Chromatogram: Broad or Overlapping Peaks? start->check_separation check_degradation Analyze for Degradation Products (e.g., via MS) start->check_degradation overloading Column Overloading check_separation->overloading Yes poor_selectivity Poor Mobile/Stationary Phase Selectivity check_separation->poor_selectivity No oxidation Oxidation/Polymerization check_degradation->oxidation Degradation Products Detected solution_overloading Reduce Sample Load overloading->solution_overloading solution_selectivity Optimize Gradient; Change Solvent System or Stationary Phase poor_selectivity->solution_selectivity solution_oxidation Use Inert Atmosphere; Add Antioxidants; Reduce Temperature/Light Exposure oxidation->solution_oxidation

Caption: A decision tree for troubleshooting low purity issues during the purification of this compound.

References

Enhancing the biological activity of 2-Methylcardol triene through structural modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the biological activity of 2-Methylcardol triene through structural modification. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenolic lipid found in cashew nut shell liquid (CNSL). It consists of a resorcinol (B1680541) (1,3-dihydroxybenzene) core with a methyl group and a 15-carbon triene side chain.[1][2][3][4] Published research has demonstrated its promising antiplasmodial (antimalarial) activity, with a reported IC50 value of 5.39 µM against the Plasmodium falciparum D6 strain.[1] Based on the activities of structurally similar compounds like cardol and cardanol (B1251761), this compound is also presumed to possess antioxidant, anti-inflammatory, and cytotoxic properties.[5][6][7]

Q2: What are the primary strategies for structurally modifying this compound to enhance its biological activity?

A2: The primary strategies for modifying this compound focus on two main regions of the molecule: the phenolic hydroxyl groups and the unsaturated alkyl side chain. Key modifications include:

  • Alkylation/Etherification of Phenolic Hydroxyls: Converting the hydroxyl groups to ethers can alter the compound's polarity, lipophilicity, and hydrogen-bonding capacity, which may influence its interaction with biological targets.

  • Esterification of Phenolic Hydroxyls: Introducing ester groups can create prodrugs that may have improved bioavailability and be cleaved by cellular esterases to release the active compound.

  • Modification of the Alkyl Side Chain:

    • Hydrogenation: Reducing the number of double bonds can increase stability and alter the three-dimensional shape of the molecule, potentially affecting its binding to target proteins.

    • Epoxidation: Introducing epoxide rings to the double bonds can create new reactive sites for further functionalization and may enhance cytotoxicity.[8]

    • Allylation: Adding allyl groups to the phenolic hydroxyls can introduce new sites for further reactions.[9]

Q3: How can I assess the success of a structural modification on this compound?

A3: The success of a structural modification can be assessed by a combination of analytical and biological techniques:

  • Analytical Chemistry: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are essential to confirm the chemical structure of the newly synthesized derivative.

  • Biological Assays: The modified compound should be tested in relevant biological assays to determine if its activity has been enhanced. For example, if the goal is to improve anti-inflammatory activity, an in vitro assay measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages could be used.[6][10] A direct comparison of the IC50 or EC50 values of the parent compound and the derivative is crucial.

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Possible Cause Troubleshooting Steps
Low yield of alkylated product Incomplete deprotonation of the phenolic hydroxyl groups.Use a stronger base or increase the molar excess of the base. Ensure anhydrous reaction conditions as water can quench the base.
Steric hindrance from the methyl group and the long alkyl chain.Increase the reaction temperature and/or extend the reaction time. Consider using a less bulky alkylating agent if possible.
Reaction does not go to completion Inactive catalyst or reagents.Use freshly purified reagents and solvents. For reactions requiring a catalyst, ensure it has not been deactivated.
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, cautiously increase the temperature or allow it to run for a longer period.
Formation of multiple products Non-selective reaction on the two hydroxyl groups or side chain reactions.Use protecting groups to selectively block one of the hydroxyl groups before modification. For side chain modifications, optimize reaction conditions (e.g., temperature, catalyst) to favor the desired reaction.
Difficulty in purifying the final product Similar polarity of the product and starting material.Employ advanced chromatographic techniques such as flash chromatography with a carefully selected solvent gradient or preparative High-Performance Liquid Chromatography (HPLC).
Biological Activity Assays
Issue Possible Cause Troubleshooting Steps
High variability in cytotoxicity assay results Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter for accurate cell counts.
Solvent (e.g., DMSO) toxicity.Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5%). Include a solvent control to assess its effect on cell viability.
Compound precipitation in culture medium.Check the solubility of the compound in the final assay medium. If it precipitates, consider using a non-toxic solubilizing agent or reducing the final concentration.
Inconsistent results in enzyme inhibition assays Instability of the enzyme or substrate.Prepare fresh enzyme and substrate solutions before each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles.
Interference from the test compound.Some compounds can interfere with the detection method (e.g., absorbance or fluorescence). Run a control without the enzyme to check for any intrinsic signal from the compound.
No significant change in biological activity after modification The modification did not favorably alter the interaction with the biological target.Consider alternative structural modifications. Use molecular modeling and docking studies to predict which modifications are most likely to enhance binding to the target.
The chosen assay is not sensitive enough to detect subtle changes.Optimize the assay conditions (e.g., incubation time, concentrations of reagents) to increase its sensitivity. Consider using a different, more sensitive assay if available.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the potential impact of structural modifications on the biological activity of this compound. This data is for illustrative purposes and should be experimentally verified.

Table 1: Cytotoxicity of this compound and its Derivatives against A549 Human Lung Carcinoma Cells

CompoundModificationIC50 (µM)
This compound (Parent)-15.2 ± 1.8
Derivative 1Monomethyl ether at C1-OH12.5 ± 1.5
Derivative 2Dimethyl ether at C1, C3-OH> 50
Derivative 3Monoacetate at C1-OH8.9 ± 1.1
Derivative 4Hydrogenated side chain25.4 ± 2.3

Table 2: Anti-inflammatory Activity of this compound and its Derivatives

CompoundModificationIC50 for NO Inhibition (µM) in LPS-stimulated RAW 264.7 cells
This compound (Parent)-22.8 ± 2.5
Derivative 3Monoacetate at C1-OH15.1 ± 1.9
Derivative 5Epoxidized side chain (mono-epoxide)18.9 ± 2.1

Experimental Protocols

Protocol 1: Synthesis of this compound Mono-methyl Ether (Derivative 1)
  • Dissolution: Dissolve this compound (1 mmol) in anhydrous acetone (B3395972) (20 mL).

  • Addition of Base: Add anhydrous potassium carbonate (K2CO3) (1.5 mmol) to the solution.

  • Addition of Alkylating Agent: Add dimethyl sulfate (B86663) (DMS) (1.1 mmol) dropwise while stirring.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After cooling, filter off the K2CO3. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to obtain the desired mono-methyl ether.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway IKK IKK NFkB_pathway->IKK Methylcardol_Derivative 2-Methylcardol Derivative Methylcardol_Derivative->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway for 2-Methylcardol derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: this compound modification Structural Modification (e.g., Acetylation) start->modification purification Purification & Characterization (Chromatography, NMR, MS) modification->purification derivative Purified Derivative purification->derivative bioassay Biological Assays (Cytotoxicity, Anti-inflammatory) derivative->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis comparison Compare Activity with Parent Compound data_analysis->comparison enhanced Enhanced Activity comparison->enhanced Yes not_enhanced No Enhancement comparison->not_enhanced No

Caption: Workflow for synthesis and evaluation of this compound derivatives.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Methylcardol Triene and Cardol Triene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related natural phenolic lipids, 2-Methylcardol triene and cardol triene, both found in cashew nut shell liquid (CNSL). The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating their potential as therapeutic agents.

Summary of Biological Activities

Both this compound and cardol triene exhibit promising bioactivities, particularly in the areas of antiparasitic and enzyme inhibitory effects. The addition of a methyl group at the C2 position of the phenolic ring in this compound appears to influence its target specificity compared to cardol triene.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the biological activities of this compound and cardol triene.

CompoundEnzyme TargetIC50 Value (µM)Biological Activity
This compound α-glucosidase39.6[1][2]Enzyme Inhibition
Cardol triene Mushroom Tyrosinase22.5[3][4]Enzyme Inhibition

Table 1: Comparative Enzyme Inhibition Activity

CompoundParasiteActivity MetricConcentration (µM)% Mortality / Inhibition
This compound Schistosoma mansoni (adult worms)% Mortality (24h)100100%[1][2]
200100%[1][2]
Cardol triene Schistosoma mansoni (adult worms)% Mortality (24h)5025%[3][4]
10075%[3][4]
200100%[3][4]

Table 2: Comparative Schistosomicidal Activity

CompoundParasite StrainIC50 Value (µM)Biological Activity
This compound Plasmodium falciparum D65.39[5][6][7]Antiplasmodial
Cardol triene Plasmodium falciparum D65.69[5][6][7]Antiplasmodial

Table 3: Comparative Antiplasmodial Activity

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of the test compound (this compound).

  • Assay Procedure:

    • Add the enzyme solution and the test compound solution to a 96-well plate.

    • Incubate the plate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPG solution to each well.

    • Monitor the absorbance of the wells at 405 nm at regular intervals. The production of p-nitrophenol from the hydrolysis of pNPG results in a yellow color.

    • The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis.

  • Preparation of Solutions:

    • Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.5).

    • Prepare a solution of the substrate, L-DOPA, in the same buffer.

    • Prepare various concentrations of the test compound (cardol triene).

  • Assay Procedure:

    • Add the tyrosinase solution and the test compound solution to a 96-well plate.

    • Incubate the plate for a predetermined time at a specific temperature (e.g., 25°C).

    • Start the reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance of the wells at 475 nm over time. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in a colored product.

  • Data Analysis:

    • Determine the rate of reaction for each concentration of the test compound.

    • Calculate the percentage of inhibition of tyrosinase activity.

    • The IC50 value is determined from the plot of percentage inhibition versus compound concentration.

In Vitro Schistosomicidal Assay

This assay evaluates the direct killing effect of a compound on adult Schistosoma mansoni worms.

  • Parasite Preparation:

    • Adult S. mansoni worms are recovered from infected laboratory animals.

    • Worms are washed and maintained in a suitable culture medium.

  • Assay Procedure:

    • Place a set number of adult worms into each well of a multi-well plate containing culture medium.

    • Add different concentrations of the test compounds (this compound and cardol triene) to the wells.

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 24, 48, 72 hours).

    • Observe the viability of the worms under a microscope at different time points. Mortality is often assessed based on the cessation of motor activity and changes in morphology.

  • Data Analysis:

    • Record the percentage of dead worms at each concentration and time point.

    • The lethal concentration (LC) values, such as LC50 or LC100, can be determined.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This high-throughput assay is used to screen compounds for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum.

  • Parasite Culture:

    • Maintain a continuous culture of P. falciparum in human red blood cells.

    • Synchronize the parasite culture to the ring stage.

  • Assay Procedure:

    • Prepare a 96-well plate with serial dilutions of the test compounds (this compound and cardol triene).

    • Add the synchronized parasite culture to each well.

    • Incubate the plate for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

    • Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Despite extensive searches of the available scientific literature, no specific signaling pathways have been identified for either this compound or cardol triene. Therefore, diagrams of signaling pathways cannot be provided at this time. However, the following diagrams illustrate the general experimental workflows for the assays described above.

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-glucosidase solution mix_enzyme_compound Mix enzyme and compound in 96-well plate prep_enzyme->mix_enzyme_compound prep_substrate Prepare pNPG solution prep_compound Prepare this compound dilutions prep_compound->mix_enzyme_compound incubate1 Incubate (e.g., 10 min, 37°C) mix_enzyme_compound->incubate1 add_substrate Add pNPG to initiate reaction incubate1->add_substrate measure_abs Measure absorbance at 405 nm over time add_substrate->measure_abs calc_inhibition Calculate % inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare tyrosinase solution mix_enzyme_compound Mix enzyme and compound in 96-well plate prep_enzyme->mix_enzyme_compound prep_substrate Prepare L-DOPA solution prep_compound Prepare cardol triene dilutions prep_compound->mix_enzyme_compound incubate1 Incubate (e.g., 15 min, 25°C) mix_enzyme_compound->incubate1 add_substrate Add L-DOPA to start reaction incubate1->add_substrate measure_abs Measure absorbance at 475 nm over time add_substrate->measure_abs calc_inhibition Calculate % inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.

Schistosomicidal_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis recover_worms Recover adult S. mansoni from host wash_worms Wash and maintain worms in culture recover_worms->wash_worms plate_worms Plate worms in multi-well plate wash_worms->plate_worms prep_compounds Prepare compound dilutions add_compounds Add test compounds prep_compounds->add_compounds plate_worms->add_compounds incubate Incubate (37°C, 5% CO2) add_compounds->incubate observe_viability Observe worm viability microscopically incubate->observe_viability record_mortality Record % mortality observe_viability->record_mortality determine_lc Determine LC values record_mortality->determine_lc

Caption: Workflow for the In Vitro Schistosomicidal Assay.

Antiplasmodial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture_parasites Culture and synchronize P. falciparum add_parasites Add parasite culture to plates culture_parasites->add_parasites prep_plates Prepare 96-well plates with compound dilutions prep_plates->add_parasites incubate Incubate for 72h add_parasites->incubate lyse_stain Lyse RBCs and stain DNA with SYBR Green I incubate->lyse_stain measure_fluorescence Measure fluorescence lyse_stain->measure_fluorescence calc_inhibition Calculate % growth inhibition measure_fluorescence->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

References

2-Methylcardol Triene vs. Anacardic Acid: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biological activities of 2-Methylcardol triene and Anacardic acid, focusing on their cytotoxic, anti-inflammatory, and antioxidant properties. This guide provides a synthesis of available experimental data, detailed methodologies for key assays, and a look into the signaling pathways modulated by these compounds.

Introduction

This compound and anacardic acid are both phenolic lipids naturally found in Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry. These compounds have garnered significant interest in the scientific community due to their diverse biological activities. Anacardic acid, a salicylic (B10762653) acid derivative with a C15 unsaturated side chain, has been extensively studied for its anti-tumor, anti-inflammatory, and antioxidant effects. 2-Methylcardol is a resorcinolic lipid, and its triene variant is structurally similar to anacardic acid. This guide aims to provide a comparative analysis of these two compounds based on available scientific literature.

Data Presentation

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for the cytotoxic, antioxidant, and anti-inflammatory activities of anacardic acid (triene) and cardol triene. Due to the limited availability of data for this compound, data for the structurally similar cardol triene is used as a proxy for comparison in cytotoxicity.

Table 1: Cytotoxicity (IC50 values)

CompoundCell LineIC50 (µM)Reference
Anacardic AcidMDA-MB-231 (Breast Cancer)19.7 (at 24h)[1]
Cardol TrieneHepG2 (Liver Cancer)140.27 ± 8.44[2]
Cardol TrieneTHP-1 (Leukemia)129.77 ± 12.08[2]
Cardol TrieneHEK-293 (Normal Kidney)92.8 ± 3.93[2]
Cardol TrieneSW620 (Colon Cancer)< 6.8[3]
Cardol TrieneKATO-III (Gastric Cancer)13.1[3]

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)Reference
Anacardic Acid (triene)810
Anacardic Acid (diene)1780
Anacardic Acid (monoene)2060

Table 3: Anti-inflammatory Activity

CompoundAssayEffectReference
Anacardic AcidCarrageenan-induced paw edema in miceSignificant reduction in edema at 25 mg/kg[4]
Anacardic AcidTNF-α induced NF-κB expressionSuppression of NF-κB expression[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or anacardic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a 0.1 mM DPPH solution in methanol (B129727) in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Heat Denaturation: Heat the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 A higher percentage of inhibition indicates greater anti-inflammatory activity.

Mandatory Visualization

Signaling Pathways Modulated by Anacardic Acid

Anacardic acid has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.

anacardic_acid_pathways cluster_nfkb NF-κB Pathway cluster_vegf VEGF Pathway cluster_p53 p53 Pathway Anacardic_Acid Anacardic Acid IKK IKK Anacardic_Acid->IKK Inhibits VEGF VEGF Anacardic_Acid->VEGF Downregulates p53 p53 Anacardic_Acid->p53 Activates I_kappa_B_alpha IκBα IKK->I_kappa_B_alpha Phosphorylates NF_kappa_B NF-κB I_kappa_B_alpha->NF_kappa_B Degrades, releasing Gene_Expression Inflammation, Proliferation, Survival NF_kappa_B->Gene_Expression Promotes VEGFR VEGFR VEGF->VEGFR MAPK MAPK VEGFR->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Promotes Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Signaling pathways modulated by Anacardic Acid.

Experimental Workflow: Cytotoxicity MTT Assay

The following diagram illustrates the workflow for determining the cytotoxicity of a compound using the MTT assay.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compound at various concentrations incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available data suggests that both anacardic acid and the structurally similar cardol triene possess significant biological activities. Anacardic acid with a triene side chain demonstrates potent antioxidant activity. While direct comparative data for this compound is scarce, the data on cardol triene indicates strong cytotoxic potential against various cancer cell lines. Anacardic acid exerts its effects through the modulation of key signaling pathways such as NF-κB, VEGF, and p53. Further research is warranted to directly compare the biological activities of this compound and anacardic acid and to elucidate the specific signaling pathways modulated by this compound. This would provide a more complete understanding of their potential as therapeutic agents.

References

Evaluating Novel Antimalarial Drug Targets: A Comparative Analysis of N-Myristoyltransferase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent identification and validation of novel antimalarial drug targets. This guide provides a comparative analysis of a promising new target, N-myristoyltransferase (NMT), and its inhibitors, against established antimalarial drugs and their respective targets. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and protocols to aid in the evaluation and prioritization of new therapeutic strategies.

Section 1: Performance Comparison of Antimalarial Drug Targets and Inhibitors

The efficacy of antimalarial compounds is evaluated based on their in vitro activity against parasite cultures, in vivo efficacy in animal models, and their selectivity for the parasite over host cells. The following table summarizes key quantitative data for a representative NMT inhibitor against standard-of-care antimalarial drugs.

Drug/InhibitorDrug TargetIn Vitro IC50 (nM) vs. P. falciparum (3D7 strain)In Vivo Efficacy (ED50 in mouse model, mg/kg)Selectivity Index (SI)Mechanism of Action
NMT Inhibitor (DDD85646) N-myristoyltransferase (NMT)< 1< 10> 100Inhibition of essential protein myristoylation, leading to defects in parasite development and viability.
Pyrimethamine Dihydrofolate reductase (DHFR)0.5 - 20.3> 1000Inhibition of folic acid synthesis, crucial for DNA synthesis and parasite replication.
Atovaquone Cytochrome b (Cyt b)1 - 51> 5000Inhibition of the mitochondrial electron transport chain, leading to parasite death.
Artemisinin Multiple targets (proposed)1 - 106> 1000Generation of reactive oxygen species, causing widespread damage to parasite proteins and lipids.

Section 2: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used in the characterization of antimalarial compounds.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.

Protocol:

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds.

  • Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Efficacy Assessment in a Mouse Model (Plasmodium berghei)

The 4-day suppressive test in P. berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Protocol:

  • Infection: Swiss albino mice are inoculated intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells.

  • Compound Administration: Two hours post-infection, the test compounds are administered orally or intraperitoneally once daily for four consecutive days. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group, and the percent suppression of parasitemia is calculated. The 50% effective dose (ED50) is then determined by dose-response analysis.

Section 3: Visualizing Pathways and Workflows

Graphical representations of complex biological pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Antimalarial_Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_development Drug Development Genomic/Proteomic Screening Genomic/Proteomic Screening Genetic Validation (Knockout/Knockdown) Genetic Validation (Knockout/Knockdown) Genomic/Proteomic Screening->Genetic Validation (Knockout/Knockdown) Phenotypic Screening Phenotypic Screening Chemical Validation (Small Molecule Inhibitors) Chemical Validation (Small Molecule Inhibitors) Phenotypic Screening->Chemical Validation (Small Molecule Inhibitors) Bioinformatic Analysis Bioinformatic Analysis Bioinformatic Analysis->Genetic Validation (Knockout/Knockdown) Lead Optimization Lead Optimization Genetic Validation (Knockout/Knockdown)->Lead Optimization Validated Target Chemical Validation (Small Molecule Inhibitors)->Lead Optimization Validated Target Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: Workflow for Antimalarial Drug Target Validation.

NMT_Signaling_Pathway Myristoyl-CoA Myristoyl-CoA NMT NMT Myristoyl-CoA->NMT N-terminal Glycine N-terminal Glycine N-terminal Glycine->NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Catalysis Membrane Targeting Membrane Targeting Myristoylated Protein->Membrane Targeting Protein Function Protein Function Membrane Targeting->Protein Function Parasite Viability Parasite Viability Protein Function->Parasite Viability NMT_Inhibitor NMT_Inhibitor NMT_Inhibitor->NMT Inhibition

Caption: N-Myristoyltransferase (NMT) Catalyzed Protein Modification Pathway.

Drug_Comparison_Logic cluster_nmt Novel Target cluster_dhfr Established Target Antimalarial Drug Antimalarial Drug NMT Inhibitor NMT Inhibitor Antimalarial Drug->NMT Inhibitor Pyrimethamine Pyrimethamine Antimalarial Drug->Pyrimethamine NMT NMT NMT Inhibitor->NMT inhibits Protein Myristoylation Protein Myristoylation NMT->Protein Myristoylation catalyzes Parasite Death Parasite Death Protein Myristoylation->Parasite Death DHFR DHFR Pyrimethamine->DHFR inhibits Folic Acid Synthesis Folic Acid Synthesis DHFR->Folic Acid Synthesis catalyzes Folic Acid Synthesis->Parasite Death

Caption: Comparison of NMT Inhibitors and DHFR Inhibitors.

A Comparative Analysis of the Antioxidant Properties of Cashew Nut Shell Liquid (CNSL) Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry, is a rich source of phenolic lipids with significant bioactive properties. Its primary constituents—anacardic acid, cardanol (B1251761), and cardol—have garnered attention for their therapeutic potential, particularly as antioxidants. This guide provides an objective comparison of the antioxidant capacities of these components, supported by experimental data, to aid researchers in drug development and other scientific applications.

Natural CNSL, extracted using solvents at room temperature, is predominantly composed of anacardic acids (60-65%).[1][2] Technical CNSL, obtained through thermal processing, contains higher concentrations of cardanol (60-65%) due to the decarboxylation of anacardic acid, along with cardol (15-20%).[1][3][4] These phenolic compounds are recognized for their ability to counteract oxidative stress, a key factor in numerous pathological conditions.[3][5]

Comparative Antioxidant Activity: Quantitative Data

The antioxidant efficacy of CNSL components has been evaluated through various in vitro assays, which measure different aspects of antioxidant action, such as radical scavenging and metal reduction. The following tables summarize the quantitative data from key studies. It is important to note that results can vary based on the specific assay, the purity of the compound, and the experimental conditions.

Table 1: Radical Scavenging and Enzyme Inhibition Activity of Anacardic Acid

Assay TypeSubstrate/EnzymeMetricResultReference
DPPH Radical ScavengingDPPH RadicalIC₅₀20.64 µg/mL[6]
DPPH Radical ScavengingDPPH RadicalIC₅₀0.27 mM (for Anacardic-1)[7]
Superoxide (B77818) Anion ScavengingXanthine (B1682287) Oxidase System% Inhibition82% at 30 µg/mL[6]
Superoxide GenerationXanthine Oxidase SystemIC₅₀0.04 mM[7]
Enzyme InhibitionSoybean Lipoxygenase-1IC₅₀6.8 µM[6]
Enzyme InhibitionXanthine OxidaseIC₅₀0.30 mM[7]

Table 2: Comparative Antioxidant Potential of CNSL Fractions

SampleAssay TypeMetricResultNotesReference
Anacardic Acids (mixture)General Antioxidant CapacityIC₅₀0.60 mMMore potent than Cardols and Cardanols in this study.[7]
Cardols (mixture)General Antioxidant CapacityIC₅₀> 4.0 mMLess potent than Anacardic Acids in this study.[7]
Cardanols (mixture)General Antioxidant CapacityIC₅₀> 4.0 mMLess potent than Anacardic Acids in this study.[7]
Cardol & Cardanol FractionSoybean Oil OxidationActivation Energy (Ea)31,498 J/molExhibited strong antioxidant activity, superior to whole CNSL.[8][9]
Anacardic Acid FractionSoybean Oil OxidationActivation Energy (Ea)8,339 J/molExhibited pro-oxidant activity in this specific system.[8][9]
Technical CNSLDPPH Radical Scavenging% Reduction88.9% at 1000 µg/mLContains mainly Cardanol and Cardol.[10]
Technical CNSLHydroxyl Radical ScavengingIC₅₀702 µg/mLMeasured via xanthine oxidase assay.[10]

Analysis: The data indicates that anacardic acids are potent inhibitors of enzymes like xanthine oxidase and lipoxygenase, which are involved in the production of reactive oxygen species (ROS).[6][7] Their primary antioxidant mechanism appears to be the prevention of superoxide radical generation rather than direct radical scavenging.[2][7]

In contrast, studies on bulk oil systems suggest that cardanol and cardol are more effective antioxidants than anacardic acid, which surprisingly exhibited pro-oxidant behavior in that context.[8] The combination of cardanol and cardol demonstrates higher antioxidant activity than the synthetic antioxidant BHT in certain assays.[8] The unsaturation in the alkyl side chain of these molecules is believed to contribute significantly to their antioxidant capacity.[4] This highlights the importance of selecting the appropriate CNSL component based on the specific application and the oxidative system being targeted.

Antioxidant Mechanism of CNSL Phenols

The antioxidant activity of phenolic compounds like those in CNSL is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process transforms the phenolic compound into a relatively stable radical, which does not readily propagate the oxidative chain reaction.

cluster_0 Antioxidant Mechanism CNSL_Phenol CNSL Phenolic (Anacardic Acid, Cardanol, Cardol) (Ar-OH) Phenol_Radical Stable Phenolic Radical (Ar-O•) CNSL_Phenol->Phenol_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: General mechanism of free radical scavenging by CNSL phenols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[11]

  • Sample Preparation: Dissolve the CNSL component (e.g., anacardic acid) in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction: Add a small aliquot of the sample solution (e.g., 5-20 µL) to a larger volume of the DPPH solution (e.g., 3.995 mL).[10][11] A blank is prepared with the solvent instead of the sample.

  • Incubation: Mix the solution vigorously and incubate at room temperature in the dark for a set period (e.g., 30 minutes).[10][11]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10][12]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.

cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH Solution (Purple) reaction Mix Sample with DPPH Solution prep_dpph->reaction prep_sample Prepare Serial Dilutions of CNSL Component prep_sample->reaction incubation Incubate in Dark (30 min) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation

Caption: Standard experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ radical by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[9][10]

  • Working Solution: Dilute the ABTS•+ solution with a solvent (e.g., methanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[10][12]

  • Reaction: Add a small volume of the sample extract (e.g., 5 µL) to a larger, defined volume of the diluted ABTS•+ solution (e.g., 3.995 mL).[10]

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 7-30 minutes) at room temperature.[10][12]

  • Measurement: Measure the absorbance at 734 nm.[10]

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[13][14]

  • Reaction: Warm the FRAP reagent to 37°C. Add a small aliquot of the sample to the FRAP reagent.[13][14]

  • Incubation: Incubate the mixture for a set time (e.g., 30 minutes) at 37°C.[13]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[10][14]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ and expressed as µM Fe(II) equivalents.

Selection Guide for CNSL Antioxidants

The choice of a CNSL component for a specific application depends on its desired antioxidant mechanism and potency. For applications requiring the inhibition of ROS-generating enzymes, anacardic acid is a strong candidate. For applications needing direct radical scavenging in lipid-rich environments, cardanol and cardol may be more suitable.

cluster_logic CNSL Component Selection Logic start Target Application? enzyme_inhibition Inhibition of ROS-Generating Enzymes (e.g., Xanthine Oxidase) start->enzyme_inhibition Enzyme Inhibition radical_scavenging Direct Radical Scavenging in Lipid Systems start->radical_scavenging Radical Scavenging anacardic Anacardic Acid (High Potency) enzyme_inhibition->anacardic cardanol_cardol Cardanol / Cardol (High Efficacy) radical_scavenging->cardanol_cardol

Caption: Decision logic for selecting a CNSL component based on antioxidant action.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Methylcardol Triene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the structure-activity relationship (SAR) of 2-Methylcardol triene and its analogs reveals critical insights into their potential as anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their cytotoxic effects, supported by experimental data and detailed methodologies. The investigation highlights the influence of structural modifications on biological activity, offering a roadmap for the rational design of more potent and selective therapeutic compounds.

This compound, a phenolic lipid primarily found in Cashew Nut Shell Liquid (CNSL), along with its structural relatives cardol and cardanol (B1251761), has garnered significant attention for its diverse biological activities, including antibacterial, antioxidant, and antitumor properties.[1] Understanding the relationship between the chemical structure of these compounds and their cytotoxic effects is paramount for advancing their development as potential cancer therapies.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic activity of this compound and its analogs, primarily cardol and cardanol, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, provide a quantitative measure of their potency.

CompoundSW620 (Colon Adenocarcinoma) IC50 (µg/mL)BT474 (Ductal Carcinoma) IC50 (µg/mL)Chaco (Undifferentiated Lung Cancer) IC50 (µg/mL)Hep-G2 (Hepatoblastoma) IC50 (µg/mL)KATO-III (Gastric Carcinoma) IC50 (µg/mL)
Cardol < 3.13[2]< 3.13[2]5.97[2]3.13[2]4.69[2]
Cardanol 10.76[2]29.30[2]15.60[2]10.80[2]14.10[2]

The data clearly indicates that cardol exhibits significantly lower IC50 values across all tested cancer cell lines compared to cardanol, suggesting that the presence of the resorcinol (B1680541) moiety (two hydroxyl groups) in cardol is crucial for its enhanced cytotoxic activity. The single hydroxyl group in cardanol results in a notable decrease in potency. The addition of a methyl group at the 2-position of the resorcinol ring in this compound is a key structural variation, and while specific data is pending, it is a critical area for SAR investigation.

Experimental Protocols

The determination of the cytotoxic activity of these compounds is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., SW620, BT474, Chaco, Hep-G2, KATO-III)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship and Mechanistic Insights

The available data suggests that the phenolic hydroxyl groups are critical for the cytotoxic activity of these compounds. Cardol, with its two hydroxyl groups, is significantly more potent than cardanol, which has only one. This suggests that the ability to donate hydrogen atoms and scavenge reactive oxygen species (ROS), or to interact with specific cellular targets through hydrogen bonding, is a key determinant of their anticancer effects.

The mechanism of action of these phenolic lipids is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] Studies on cardol have shown that it can induce apoptosis in cancer cells without causing DNA fragmentation, suggesting a non-genotoxic mechanism of action.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a proposed signaling pathway for apoptosis induction by this compound and its analogs, based on the activity of related phenolic lipids.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add this compound analogs at various concentrations seed->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Measure absorbance solubilize->read calculate Calculate % viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade cluster_execution Execution Phase stimulus This compound Analog receptor Membrane Interaction / ROS Generation stimulus->receptor bax Bax activation receptor->bax activates bcl2 Bcl-2 inhibition receptor->bcl2 inhibits mitochondrion Mitochondrial Outer Membrane Permeabilization bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c release apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome mitochondrion->cytochrome_c releases caspase9 Caspase-9 activation apoptosome->caspase9 activates caspase3 Caspase-3 activation caspase9->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Proposed mitochondrial-mediated apoptosis signaling pathway induced by this compound and its analogs.

Future Directions

The promising in vitro cytotoxicity of cardol underscores the potential of this compound and its analogs as a new class of anticancer agents. However, further research is imperative to fully elucidate their therapeutic potential. Key future directions include:

  • Synthesis and Evaluation of a Diverse Analog Library: A systematic synthesis of this compound analogs with modifications to the alkyl chain (length and saturation) and the phenolic ring (number and position of methyl and hydroxyl groups) is crucial to establish a comprehensive SAR.

  • Elucidation of the Precise Mechanism of Action: In-depth studies are needed to identify the specific cellular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Toxicity Studies: Promising analogs should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetic properties, and potential toxicity.

This comparative guide serves as a foundational resource for the scientific community to build upon in the quest for novel and effective cancer therapies derived from natural sources. The structural simplicity and potent activity of these phenolic lipids make them attractive candidates for further drug discovery and development efforts.

References

In Vivo Efficacy of 2-Methylcardol Triene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there are no publicly available in vivo efficacy studies for 2-Methylcardol triene. While this natural compound, found in cashew nut shell liquid, has shown initial promise in laboratory settings, its therapeutic potential in living organisms remains to be investigated. This guide provides a summary of the existing in vitro data for this compound and presents a comparative analysis with the well-established antimalarial drug, mefloquine (B1676156), for which extensive in vivo data is available. This comparison serves as a benchmark for potential future in vivo studies of this compound.

This compound: In Vitro Activity

Initial research has demonstrated the potential of this compound against the malaria parasite. An in vitro study reported that this compound exhibited good antimalarial activity against the D6 strain of Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of 5.39 µM. This finding suggests that the compound warrants further investigation, including in vivo efficacy and safety studies.

Comparative Analysis: this compound vs. Mefloquine

To contextualize the potential of this compound, this section compares its known in vitro antimalarial activity with the in vivo efficacy of mefloquine, a widely used antimalarial drug.

Table 1: Comparison of Efficacy Data
CompoundStudy TypeModelTarget/IndicationKey Efficacy Metrics
This compound In Vitro-Plasmodium falciparum (D6 strain)IC50: 5.39 µM
Mefloquine In VivoPlasmodium berghei-infected miceMalaria- Curative in a single 10 mg/kg i.p. dose in a P. chabaudi model.[1] - 4 out of 5 mice survived to day 28 with no detectable parasitemia when treated with oral doses.[1] - In combination with artesunate (B1665782) (55 mg/kg), increased survival probability to 94.4% after 7 days and 88.9% after 15 days.[2][3]
Mefloquine In VivoImmunocompromised mice with P. falciparumMalaria- Successful cure at a dose of 50 mg/kg.[4] - Rapid clearance of drug-sensitive NF54 strain.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo antimalarial drug testing.

Protocol 1: In Vivo Antimalarial Efficacy Testing in P. berghei-infected Mice (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

  • Animal Model: Female Swiss Webster or C57BL/6J mice, weighing approximately 25-30 g, are used.[5] These strains are susceptible to P. berghei infection.

  • Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with blood containing approximately 1 x 10^7 Plasmodium berghei-infected red blood cells.[6][7]

  • Drug Administration:

    • Treatment commences 2-4 hours post-infection and continues once daily for four consecutive days.[6][8]

    • The test compound (e.g., mefloquine) is administered orally (p.o.) or via i.p. injection at various doses.[8][9] A vehicle control group receives the solvent used to dissolve the compound. A positive control group is often treated with a known antimalarial like chloroquine.[9]

  • Monitoring and Endpoints:

    • On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized erythrocytes.

    • The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of chemosuppression.[7]

    • The mean survival time for each group is also recorded.

Protocol 2: Evaluation of Curative Efficacy

This protocol assesses the ability of a compound to clear an established parasitic infection.

  • Infection Establishment: Mice are inoculated with P. berghei as described above, and the infection is allowed to establish for 72 hours.

  • Treatment: A single dose or a short course of the test compound is administered.

  • Monitoring: Parasitemia is monitored daily for up to 28-30 days to determine if the infection is cleared. The survival of the mice is also recorded.

Visualizing Molecular Pathways and Experimental Workflows

Mechanism of Action of Mefloquine

The precise mechanism of action of mefloquine is not fully elucidated, but it is known to be a blood schizonticide.[10] It is believed to interfere with the parasite's ability to metabolize hemoglobin.[10] Some studies suggest that mefloquine targets the 80S ribosome of Plasmodium falciparum, thereby inhibiting protein synthesis.[1][11]

mefloquine_mechanism cluster_parasite Plasmodium falciparum Mefloquine Mefloquine Ribosome 80S Ribosome Mefloquine->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibition of Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death leads to

Caption: Proposed mechanism of action of Mefloquine.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study to evaluate the efficacy of a new antimalarial compound.

in_vivo_workflow cluster_workflow In Vivo Antimalarial Efficacy Testing Workflow Animal_Acclimatization Animal Acclimatization (e.g., Swiss Webster mice) Parasite_Inoculation Parasite Inoculation (Plasmodium berghei) Animal_Acclimatization->Parasite_Inoculation Group_Allocation Random Group Allocation (Vehicle, Test Compound, Positive Control) Parasite_Inoculation->Group_Allocation Drug_Administration Drug Administration (e.g., 4-day suppressive test) Group_Allocation->Drug_Administration Monitoring Monitoring (Parasitemia, Survival, Clinical Signs) Drug_Administration->Monitoring Data_Analysis Data Analysis (% Chemosuppression, Mean Survival Time) Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical workflow for an in vivo antimalarial study.

Future Directions for this compound Research

The promising in vitro antimalarial activity of this compound highlights the need for comprehensive in vivo studies to ascertain its therapeutic potential. Future research should focus on:

  • In vivo efficacy studies: Utilizing established murine malaria models, such as the P. berghei infection model, to determine the effective dose, route of administration, and treatment regimen.

  • Toxicity and safety profiling: Assessing the acute and chronic toxicity of this compound to establish a safe therapeutic window.

  • Mechanism of action studies: Elucidating the molecular targets and pathways through which this compound exerts its antiplasmodial effects.

  • Pharmacokinetic studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a living system.

Furthermore, given that related compounds from cashew nut shell liquid, such as anacardic acids and cardols, have shown potential anticancer activities, it would be valuable to explore the in vivo anticancer efficacy of this compound in relevant xenograft models.[12][13][14][15][16][17] Such studies will be crucial in determining if this compound can be developed into a viable therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylcardol Triene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical. This guide provides an objective comparison of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of 2-Methylcardol triene and its structurally related analogs, the anacardic acids, found in Cashew Nut Shell Liquid (CNSL). The principles and methodologies described herein are broadly applicable to the quantification of phenolic lipids in complex natural product matrices.

Cross-validation of analytical methods is essential when comparing results across different laboratories or when transferring a method.[1] It ensures that both methods are reliable and produce comparable data. This guide summarizes key performance parameters from published studies to facilitate a comparative assessment.

Quantitative Data Summary
Validation ParameterHPLC-UV Method 1[2][3]HPLC-UV Method 2[4][5]LC-MS/MS (Typical Performance)[6]
Analyte Anacardic Acid IsomersAnacardic Acid TrieneTarget Phenolic Compounds
Linearity Range 0.12-0.24 mg/mL50-1,000 µg/mLWide, typically ng/mL to µg/mL
Correlation Coefficient (r²) 0.9997-0.9999> 0.9998> 0.99
Accuracy (% Recovery) 99.0 - 102.0%Not explicitly statedTypically 80-120%
Precision (RSD) < 2.0%Intra-day: 0.60%, Inter-day: 0.67%< 15%
Limit of Detection (LOD) Not explicitly stated19.8 µg/mgLower, often in the pg/mL to ng/mL range
Limit of Quantification (LOQ) Not explicitly stated60.2 µg/mgTypically in the ng/mL range

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of anacardic acids and other phenolic lipids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the separation and quantification of major anacardic acid isomers in CNSL.[2][3]

  • Sample Preparation: A stock solution of the sample (e.g., 20 g of CNSL) is prepared and extracted. The final concentration is adjusted to fall within the linear range of the method.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Stationary Phase: Chiralpack, IA Chiral column (250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% trifluoroacetic acid in n-Hexane and Isopropyl alcohol (IPA) in a ratio of 1:1000:10 (v/v/v).[2][3]

  • Flow Rate: 1 mL/min.[2][3]

  • Detection: UV detection at a wavelength of 210 nm.[2][3]

  • Quantification: External standard calibration curves are generated using certified reference standards of the anacardic acid isomers.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of analytes at lower concentrations and in more complex matrices.[6]

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by an Enhanced Matrix Removal-lipid cleanup is often employed for fatty matrices.[6]

  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Stationary Phase: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution is typically used with:

    • Solvent A: 0.1% formic acid in water.[1]

    • Solvent B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-product ion transitions for each analyte are monitored.

  • Quantification: An internal standard method is often used to correct for matrix effects and variations in instrument response. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_dev Method Development & Validation A_samples Analysis of Validation Samples (QCs) A_dev->A_samples A_data Data Set A A_samples->A_data compare Statistical Comparison of Data Sets A and B A_data->compare B_dev Method Development & Validation B_samples Analysis of Validation Samples (QCs) B_dev->B_samples B_data Data Set B B_samples->B_data B_data->compare conclusion Acceptance Criteria Met? compare->conclusion report Cross-Validation Report conclusion->report

References

Benchmarking 2-Methylcardol Triene's Enzyme Inhibitory Activity Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of 2-Methylcardol triene, a natural phenolic lipid, against established inhibitors. Due to the limited availability of specific inhibitory data for this compound, this guide will focus on the closely related and well-studied compound, Cardol triene (5-pentadecatrienylresorcinol), a major component of cashew nut shell liquid (CNSL). The inhibitory activities are benchmarked against well-known, commercially available inhibitors for key enzymes in various therapeutic areas.

Data Presentation: Comparative Inhibitory Activity

Target EnzymeTest Compound / Known InhibitorIC50 Value (µM)Notes
Tyrosinase Cardol trieneData not available-
Kojic Acid5.23 - 11.21[1]A well-established competitive inhibitor of tyrosinase.[1]
Xanthine (B1682287) Oxidase Cardol triene (C₁₅:₃)Not applicablePrevents superoxide (B77818) radical generation without inhibiting uric acid formation.[2]
Allopurinol (B61711)~7.2[3]A widely used clinical inhibitor of xanthine oxidase for the treatment of gout.[3][4]
Lipoxygenase Cardol trieneData not available-
Nordihydroguaiaretic Acid (NDGA)2.7[5]A known non-selective lipoxygenase inhibitor.
α-Glucosidase Cardol trieneData not available-
Acarbose (B1664774)193.37[6]Acarbose is a standard reference drug for α-glucosidase inhibition.[7] The reported IC50 values for acarbose can vary significantly based on experimental conditions.[8]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols are based on established methods and can be adapted for the screening and characterization of novel inhibitors.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The spectrophotometric method measures the inhibition of L-DOPA oxidation to dopachrome.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in the buffer.

  • In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.

  • Pre-incubate the plate at 25°C for 10 minutes.[1][9]

  • Initiate the reaction by adding a specific volume of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a defined period.[1]

  • The percentage of tyrosinase inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Xanthine Oxidase Inhibition Assay

This assay determines the inhibitory effect of a compound on xanthine oxidase, an enzyme crucial in purine (B94841) metabolism. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[3]

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • Test compound dissolved in DMSO

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and allopurinol in potassium phosphate buffer.

  • In a 96-well plate, add the test compound solution or vehicle (for control) to the respective wells.

  • Add the xanthine oxidase solution to each well and pre-incubate the plate at 25°C for 15 minutes.[3][10]

  • Initiate the reaction by adding the xanthine substrate solution to each well.

  • Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes.[3]

  • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined.[3]

Lipoxygenase Inhibition Assay

This assay screens for inhibitors of lipoxygenase, a family of enzymes involved in the inflammatory pathway. The assay measures the hydroperoxides produced in the lipoxygenation reaction.

Materials:

  • Lipoxygenase (e.g., from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer

  • Test compound dissolved in DMSO

  • Nordihydroguaiaretic acid (NDGA) (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the lipoxygenase enzyme in the buffer.

  • The test compound is incubated with the enzyme solution for a short period (e.g., 5 minutes).[11]

  • The reaction is initiated by the addition of the substrate (linoleic acid or arachidonic acid).[12]

  • The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm.[11]

  • The inhibitory activity is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

α-Glucosidase Inhibition Assay

This assay is used to identify compounds that inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help in managing postprandial hyperglycemia.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (pH 6.8) or other suitable buffer

  • Test compound

  • Acarbose (positive control)

  • Sodium carbonate (to stop the reaction)

  • 96-well microplate reader

Procedure:

  • The α-glucosidase enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 5 minutes at 37°C).[13]

  • The substrate, pNPG, is added to initiate the reaction.[13]

  • The mixture is incubated for a further period (e.g., 20 minutes at 37°C).[13]

  • The reaction is terminated by the addition of sodium carbonate.[13]

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.[13]

  • The percentage inhibition is calculated, and the IC50 value is determined.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the assessment of enzyme inhibitors.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Solution Enzyme Solution Mix_Incubate Mix & Pre-incubate (Enzyme + Inhibitor) Enzyme_Solution->Mix_Incubate Substrate_Solution Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Substrate_Solution->Add_Substrate Inhibitor_Solutions Inhibitor Solutions (Test Compound & Control) Inhibitor_Solutions->Mix_Incubate Mix_Incubate->Add_Substrate Monitor_Reaction Monitor Reaction (e.g., Spectrophotometry) Add_Substrate->Monitor_Reaction Calculate_Activity Calculate % Inhibition Monitor_Reaction->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50 Signaling_Pathway_Example Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes conversion Inhibitor Inhibitor Inhibitor->Enzyme Blocks active site (Competitive Inhibition)

References

Comparative Toxicity Profile of 2-Methylcardol Triene and Other CNSL Phenolics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of key phenolic constituents found in Cashew Nut Shell Liquid (CNSL): 2-Methylcardol triene, Anacardic Acid, Cardanol, and Cardol. The information presented is intended to assist researchers in evaluating the potential of these compounds for further investigation and development. While quantitative toxicity data is available for some of these phenolics, it is important to note a significant gap in the literature regarding the specific toxicity profile of this compound. This guide presents the currently available data to facilitate a preliminary comparative assessment.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity and biological activity of the specified CNSL phenolics. Direct comparison of toxicity is challenging due to the different assays and endpoints reported.

CompoundAssayTest Organism/SystemEndpointResultCitation
This compound Antiplasmodial AssayPlasmodium falciparum (D6 strain)IC505.39 µM[1]
α-Glucosidase Inhibition Assay-IC5039.6 µM[2][3]
Anacardic Acid Acute Oral ToxicityBALB/c miceLD50> 2000 mg/kg[4]
Cardanol Brine Shrimp Lethality AssayArtemia sp.LC50 (24h)1.59 mg/L[5]
Brine Shrimp Lethality AssayArtemia sp.LC50 (48h)0.42 mg/L[5]
Comet Assay (in vivo)Swiss albino miceGenotoxicityGenotoxic at 17.37, 34.75, and 69.5 mg/kg[6]
Cardol Brine Shrimp Lethality AssayArtemia sp.LC50 (24h)0.56 mg/L[5]
Brine Shrimp Lethality AssayArtemia sp.LC50 (48h)0.41 mg/L[5]

Note: IC50 (Inhibitory Concentration 50%) for this compound reflects its biological activity in specific assays and is not a direct measure of general cytotoxicity or lethality. LD50 (Lethal Dose 50%) for Anacardic Acid indicates the dose required to kill 50% of the test population. LC50 (Lethal Concentration 50%) for Cardanol and Cardol indicates the concentration in water that is lethal to 50% of the brine shrimp population.

Experimental Protocols

Brine Shrimp Lethality Assay (for Cardanol and Cardol)

This protocol is based on the methodology described in the study by Pimentel et al.[5].

  • Hatching of Brine Shrimp: Artemia sp. cysts are hatched in a conical flask containing artificial seawater (3.8% NaCl in distilled water) under constant aeration and illumination for 48 hours.

  • Preparation of Test Solutions: Stock solutions of Cardanol and Cardol are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made with artificial seawater to achieve the desired test concentrations.

  • Exposure: Ten to fifteen nauplii (larval brine shrimp) are transferred into each well of a 24-well plate. The test solutions of varying concentrations are added to the wells. A control group with the solvent and a negative control with only artificial seawater are also included.

  • Incubation and Observation: The plates are incubated for 24 and 48 hours under illumination. The number of dead nauplii in each well is counted at each time point.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value, the concentration that causes 50% mortality of the brine shrimp, is determined using probit analysis.

In Vivo Comet Assay (for Cardanol)

The following is a generalized protocol based on the study by Leite et al.[6] and standard comet assay procedures.[4][7][8][9][10]

  • Animal Treatment: Swiss albino mice are orally administered with different doses of Cardanol. A negative control group receives the vehicle (e.g., corn oil), and a positive control group receives a known genotoxic agent (e.g., cyclophosphamide).

  • Cell Isolation: After a specific treatment period (e.g., 24 hours), the animals are euthanized, and bone marrow cells are isolated from the femurs.

  • Slide Preparation: The isolated cells are suspended in a low melting point agarose (B213101) and layered onto microscope slides pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by some CNSL phenolics and a general workflow for toxicity testing.

Experimental_Workflow cluster_prep Preparation cluster_assay Toxicity Assays cluster_analysis Data Analysis & Interpretation Compound CNSL Phenolic Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Comet Assay, Micronucleus Test) Compound->Genotoxicity AcuteTox Acute Toxicity Study (e.g., LD50 in rodents) Compound->AcuteTox TestSystem Selection of Test System (e.g., Cell lines, Animal model) TestSystem->Cytotoxicity TestSystem->Genotoxicity TestSystem->AcuteTox Data Data Collection (e.g., IC50, LC50, DNA damage) Cytotoxicity->Data Genotoxicity->Data AcuteTox->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion on Toxicity Profile Stats->Conclusion

Caption: General workflow for assessing the toxicity of CNSL phenolics.

Anacardic_Acid_VEGF_Signaling AnacardicAcid Anacardic Acid MAPK MAP Kinases (p38, JNK) AnacardicAcid->MAPK inhibits phosphorylation EMT Inhibition of Epithelial-to- Mesenchymal Transition (EMT) AnacardicAcid->EMT leads to VEGF VEGF VEGFR VEGFR VEGF->VEGFR activates VEGFR->MAPK Sp1 Sp1 Translocation MAPK->Sp1 GeneExpression Downregulation of VEGF & Flt-1 Genes Sp1->GeneExpression GeneExpression->EMT contributes to

Caption: Anacardic acid targeting the VEGF signaling pathway.[11][12][13]

Anacardic_Acid_PI3K_Akt_Signaling AnacardicAcid Anacardic Acid Akt Akt (Protein Kinase B) AnacardicAcid->Akt inhibits phosphorylation Apoptosis Induction of Apoptosis AnacardicAcid->Apoptosis leads to PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellProliferation Inhibition of Cell Proliferation Akt->CellProliferation regulates Akt->Apoptosis inhibits mTOR->CellProliferation promotes

Caption: Anacardic acid's inhibitory effect on the PI3K/Akt signaling pathway.[14][15][16]

Anacardic_Acid_ER_Stress_Pathway AnacardicAcid Anacardic Acid ER Endoplasmic Reticulum (ER) AnacardicAcid->ER induces stress in ER_Stress ER Stress ER->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates ATF4 ATF4 UPR->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Caption: Induction of the ER stress pathway by anacardic acid leading to apoptosis.[14][17][18][19]

References

The Synergistic Potential of 2-Methylcardol Triene and Related Natural Compounds: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the synergistic effects of 2-Methylcardol triene with other natural compounds. Research has primarily focused on the individual biological activities of the constituent components of Cashew Nut Shell Liquid (CNSL), from which this compound is derived. However, the broader context of CNSL and its components suggests a strong potential for synergistic interactions, offering a promising avenue for future research in drug development and therapy.

While direct quantitative data on this compound in combination with other natural products is not currently available, this guide will explore the synergistic potential of the broader chemical family of cardols and other CNSL constituents. We will present available qualitative evidence and provide standardized experimental protocols that researchers can employ to investigate these potential synergies.

Synergistic Activity of Cashew Nut Shell Liquid (CNSL) and its Components

CNSL is a rich source of phenolic compounds, primarily anacardic acids, cardanols, and cardols, including 2-Methylcardol.[1] The complex mixture of these structurally related compounds suggests the possibility of inherent synergistic effects. One study on the antioxidant activity of CNSL derivatives indicated that the overall effect of CNSL was greater than its individual components, suggesting a cooperative action between the phenolic compounds within the liquid.[2]

Antimicrobial Synergy

A notable example of CNSL's synergistic potential is in its antimicrobial applications. A study highlighted the development of a novel synergistic nano-formulation combining garlic oil and CNSL for the control of blight disease in tomatoes.[3] This finding points to the enhanced efficacy achievable by combining CNSL with other natural antimicrobial agents.

Furthermore, studies on anacardic acid, another major component of CNSL, have demonstrated synergistic antibacterial effects when combined with standard antibiotics.[4] A synergistic action was also observed when anacardic acid was combined with other natural compounds like anethole (B165797) and linalool.[4] While not directly involving cardols, this evidence strengthens the hypothesis that the phenolic constituents of CNSL are strong candidates for synergistic interactions.

Investigating Synergistic Effects: A Methodological Approach

To address the current gap in knowledge, researchers can adopt established methodologies to quantify the synergistic effects of this compound with other natural compounds.

Experimental Protocols

A standardized approach to evaluating synergy is crucial for generating comparable and reliable data. Below are detailed protocols for key experiments.

1. Checkerboard Microdilution Assay for Antimicrobial Synergy

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.

  • Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate growth medium, this compound, and the natural compound to be tested (Compound X).

  • Procedure:

    • Prepare serial dilutions of this compound along the x-axis of the microtiter plate.

    • Prepare serial dilutions of Compound X along the y-axis of the plate.

    • Each well will thus contain a unique combination of concentrations of the two compounds.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Incubate the plates under appropriate conditions.

    • Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FICI values:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1.0: Additive

    • 1.0 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

2. Combination Index (CI) Method for Anticancer Synergy

The CI method, based on the median-effect principle, is widely used to quantify pharmacological interactions.

  • Materials: Cancer cell line, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability assay reagent, this compound, and the natural compound to be tested (Compound X).

  • Procedure:

    • Determine the concentration of each compound that inhibits 50% of cell growth (IC50) individually.

    • Treat cells with various concentrations of both compounds in a constant ratio.

    • Perform an MTT assay to determine the percentage of cell viability for each combination.

    • Calculate the CI using specialized software (e.g., CompuSyn).

  • Interpretation of CI values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing Synergistic Concepts and Workflows

To further clarify the principles and processes involved in studying synergistic effects, the following diagrams are provided.

Synergy_Concept cluster_0 Compound A (e.g., this compound) cluster_1 Compound B (Natural Compound) cluster_2 Cellular Pathway A Inhibits Target 1 P1 Upstream Process A->P1 blocks Synergy Enhanced Therapeutic Effect A->Synergy Synergistic Interaction B Inhibits Target 2 P2 Downstream Process B->P2 blocks B->Synergy Synergistic Interaction P1->P2 P2->Synergy Experimental_Workflow A 1. Individual Compound Screening (Determine MIC / IC50) B 2. Combination Assay (Checkerboard or CI Method) A->B C 3. Data Analysis (Calculate FICI or CI) B->C D 4. Interpretation of Interaction (Synergy, Additive, Antagonism) C->D E 5. Mechanistic Studies (e.g., Western Blot, Gene Expression) D->E

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methylcardol Triene

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 2-Methylcardol triene must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on established protocols for hazardous phenolic substances.

I. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound, it is imperative to utilize appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure. The following table summarizes the required safety measures.

Equipment Specification Purpose
Gloves Double-layered nitrile or thicker (8mil) nitrile gloves. For concentrated solutions, use utility-grade neoprene or butyl gloves over nitrile gloves.[1][2]To prevent skin contact. Chloroform, if used in combination, can degrade nitrile gloves, necessitating careful handling and immediate change upon splash.[2]
Eye Protection Chemical splash goggles. A face shield should be worn in addition to goggles if splashes are likely.[2]To protect eyes from splashes and aerosols.
Protective Clothing A fully buttoned lab coat is mandatory. A butyl rubber or neoprene apron should be worn over the lab coat if there is a risk of splashing.[1]To protect the body from contamination.
Footwear Closed-toe solid top shoes must be worn.To protect feet from spills.
Engineering Controls A chemical fume hood or other locally exhausted ventilation must be used when handling this compound, including stock and working solutions.[1]To minimize inhalation of vapors.

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste.[1][3] Do not dispose of this chemical down the sink or in regular trash containers.[2][4]

  • Waste Segregation and Collection:

    • All solutions and materials contaminated with this compound must be collected as hazardous chemical waste.[1]

    • Use a designated, chemically compatible, and clearly labeled waste container with a secure, leak-proof closure.[2][4]

    • Avoid mixing this compound waste with incompatible chemicals. Store away from strong oxidizers, caustics, and chemically active metals.[2]

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.

    • Indicate the approximate concentration and volume.

    • Include the date of waste accumulation.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources.[2][5]

    • Utilize secondary containment to prevent spills.[2]

    • Store containers at or below eye level.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]

    • Follow all institutional and local regulations for hazardous waste disposal.[5]

III. Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert absorbent material such as vermiculite, sand, or a spill pad.[6]

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a soap and water solution.[2]

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.[3]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6] If available, polyethylene (B3416737) glycol (PEG) solution can be used to decontaminate the skin.[1]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][6]

    • Inhalation: Move the individual to fresh air. Seek immediate medical attention.[1][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Collect Waste in Designated Container B->C Generate Waste D Segregate from Incompatible Chemicals C->D E Label Container Clearly (Name, Hazard, Date) D->E F Store in Cool, Ventilated Area with Secondary Containment E->F G Contact EHS or Licensed Waste Disposal Company F->G H Follow Institutional & Local Regulations G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 2-Methylcardol Triene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Methylcardol triene.

Immediate Safety Information

Based on data from related compounds, this compound should be handled with caution. Potential hazards may include skin irritation, serious eye irritation, and potential flammability. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification/Notes
Eye and Face Protection Chemical safety goggles or a full-face shieldMust be worn at all times to prevent splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use and change immediately if contaminated.[1]
Lab coat or chemical-resistant apronTo protect from skin contact and contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRecommended, especially if working outside a fume hood or with potential for aerosolization.[2]
Footwear Closed-toe shoesShould cover and protect the entire foot.[3]

Operational Plan: From Handling to Disposal

A systematic workflow is critical for safety and to maintain the integrity of your research.

1. Engineering Controls:

  • Always work in a well-ventilated area, with a certified chemical fume hood being the preferred environment.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Use explosion-proof electrical and ventilating equipment if the compound is determined to be flammable.[2]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Wash hands thoroughly after handling.[4][5]

  • Keep containers tightly closed when not in use.[1][6]

3. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • If on skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

4. Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous chemical waste.[2]

  • Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations. This may require incineration in a licensed chemical disposal facility.[2][6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, or pipette tips, should be treated as hazardous waste and disposed of accordingly.[2][5]

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Measures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_exp Conduct Experiment handle_chem->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose safety_shower Emergency Shower safety_eyewash Eyewash Station

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylcardol triene
Reactant of Route 2
2-Methylcardol triene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.